Dhaq diacetate
Description
Properties
CAS No. |
70711-41-0 |
|---|---|
Molecular Formula |
C26H36N4O10 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate |
InChI |
InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4) |
InChI Key |
ZWCKUVMZBKQQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |
Related CAS |
65271-80-9 (Parent) |
Synonyms |
Acetate, Mitoxantrone CL 232325 CL-232325 CL232325 DHAQ Hydrochloride, Mitoxantrone Mitoxantrone Mitoxantrone Acetate Mitoxantrone Hydrochloride Mitozantrone Mitroxone Novantron Novantrone NSC 279836 NSC 287836 NSC 299195 NSC 301739 NSC 301739D NSC-279836 NSC-287836 NSC-299195 NSC-301739 NSC-301739D NSC279836 NSC287836 NSC299195 NSC301739 NSC301739D Onkotrone Pralifan Ralenova |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dihydroartemisinin (DHA)
A Note on Nomenclature: The query for "Dhaq diacetate" yields ambiguity in scientific literature. While a PubChem entry exists for a compound with this name related to the anthracenedione, Mitoxantrone, there is a significant body of research on Dihydroartemisinin (DHA), a potent derivative of artemisinin, for which "DHAQ" could be a variant abbreviation. Given the extensive and detailed mechanistic data available for Dihydroartemisinin, this guide will focus on its well-documented activities, particularly in the context of cancer research, which aligns with the depth of inquiry requested.
Introduction to Dihydroartemisinin (DHA)
Dihydroartemisinin (DHA) is the active metabolite of all artemisinin compounds, which are well-established antimalarial drugs[1][2]. Beyond its efficacy against malaria, a growing body of evidence has highlighted the potent anticancer activities of DHA[3][4]. Its therapeutic potential stems from a unique mechanism of action that is selectively cytotoxic to cancer cells[4][5]. This guide provides a detailed overview of the molecular mechanisms through which DHA exerts its effects, with a focus on its anticancer properties.
Core Mechanism of Action: Iron-Dependent Generation of Reactive Oxygen Species (ROS)
The central feature of DHA's molecular structure is an endoperoxide bridge, which is crucial for its cytotoxic activity[4][5]. The mechanism is initiated by the interaction of this bridge with intracellular ferrous iron (Fe²⁺), which is typically more abundant in cancer cells due to their high metabolic rate and demand for iron[5].
This iron-mediated cleavage of the endoperoxide bridge generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals[1]. The resulting oxidative stress leads to widespread damage of cellular macromolecules, including proteins and lipids, disrupting essential cellular processes and ultimately leading to cell death[2].
Caption: Core mechanism of DHA activation.
Multifaceted Anticancer Mechanisms of DHA
DHA's anticancer effects are not solely dependent on ROS-mediated damage. It modulates a variety of signaling pathways and cellular processes critical for cancer cell survival and proliferation.
Induction of Apoptosis
DHA is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. It alters the balance of pro- and anti-apoptotic proteins, specifically by downregulating Bcl-2 and upregulating Bax, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c[2]. This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, culminating in programmed cell death[2][6].
Caption: DHA-induced mitochondrial apoptosis pathway.
Inhibition of Key Signaling Pathways
DHA has been shown to inhibit several signaling pathways that are constitutively active in many cancers and are crucial for their growth and survival.
-
JAK/STAT Pathway: DHA can inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling, which is involved in cell proliferation and survival[2].
-
Hedgehog (Hh) Pathway: In some cancers, such as ovarian cancer, DHA suppresses the Hedgehog signaling pathway, thereby inhibiting cell viability, migration, and invasion[7].
-
NF-κB Pathway: DHA can induce apoptosis and autophagy by suppressing the activation of NF-κB, a key regulator of inflammation and cell survival[4].
Caption: Inhibition of pro-survival signaling pathways by DHA.
Cell Cycle Arrest
DHA can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation[4].
Quantitative Data on DHA's Anticancer Activity
The efficacy of DHA varies across different cancer cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study on colorectal cancer cells.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HCT-116 | Colorectal Cancer | DHA Derivative 851 | 0.59 ± 0.12 |
Data extracted from a study on DHA derivatives[6].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.
Objective: To determine the concentration-dependent effect of DHA on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
DHA stock solution (dissolved in DMSO)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
DHA Treatment: Prepare serial dilutions of DHA in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DHA (e.g., 0, 2.5, 10, 40, 80 µM)[4]. Include a vehicle control group treated with DMSO at the same concentration as the highest DHA dose.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical cell viability assay.
Conclusion
The mechanism of action of Dihydroartemisinin is multifaceted and complex. Its core activity relies on iron-dependent generation of cytotoxic ROS, a mechanism that preferentially targets cancer cells with high iron content. Furthermore, DHA modulates a wide array of cellular processes, including apoptosis, cell cycle progression, and critical pro-survival signaling pathways. This pleiotropic activity makes DHA a compelling candidate for further investigation and development in oncology.
References
- 1. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 3. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dhaq Diacetate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and biological activities of Dhaq diacetate, an analogue of the potent antineoplastic agent, Mitoxantrone.
Chemical Structure and Properties
This compound, also known as Mitoxantrone diacetate, is a synthetic anthracenedione. Its chemical identity is rooted in the structure of its parent compound, Mitoxantrone, a well-established anticancer drug. The core structure consists of a planar tricyclic aromatic anthraquinone system, which is crucial for its biological activity.
The IUPAC name for this compound is 2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate.[1] It is the diacetate salt of 1,4-dihydroxy-5,8-bis({2-[(2-hydroxyethyl)amino]ethyl}amino)-9,10-anthracenedione.[1]
Chemical Structure:
-
Core: Anthracenedione
-
Substituents: Two identical side chains attached to the anthraquinone core. Each side chain contains a hydroxyethylaminoethylamino group.
-
Salt form: Diacetate salt, indicating the presence of two acetate counter-ions.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate | [1] |
| Synonyms | Mitoxantrone diacetate, this compound | [1] |
| CAS Number | 70711-41-0 | [1] |
| Molecular Formula | C26H36N4O10 | [1] |
| Molecular Weight | 564.6 g/mol (Computed) | [1] |
| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO | [1] |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, the general synthetic routes for Mitoxantrone and its analogues provide a framework for its preparation. The synthesis of such anthracenedione derivatives typically involves the condensation of a substituted leucoquinizarin with appropriate amines, followed by air oxidation.[2]
A plausible synthetic workflow for this compound would likely start from 1,4,5,8-tetrahydroxyanthraquinone (leucoquinizarin), which is then reacted with an excess of 2-(2-aminoethylamino)ethanol to introduce the side chains. The final step would involve the formation of the diacetate salt by treatment with acetic acid.
Biological Activity and Mechanism of Action
The biological activity of this compound is presumed to be very similar to that of its parent compound, Mitoxantrone, which is a potent topoisomerase II inhibitor and DNA intercalator.[3] This mechanism of action is central to its cytotoxic effects against cancer cells.
3.1. DNA Intercalation and Topoisomerase II Inhibition
The planar aromatic core of the this compound molecule allows it to insert itself between the base pairs of DNA, a process known as intercalation.[4][5][6] This interaction distorts the DNA double helix, interfering with essential cellular processes such as DNA replication and transcription.
Furthermore, this compound is expected to inhibit topoisomerase II, a critical enzyme that manages DNA topology during replication and transcription.[3] By stabilizing the complex between topoisomerase II and DNA, the drug leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action for this compound.
3.2. Cytotoxicity
As an analogue of Mitoxantrone, this compound is expected to exhibit significant cytotoxic activity against a range of cancer cell lines. While specific IC50 values for this compound are not widely reported, the data for Mitoxantrone provides a strong indication of its potential potency.
Table of IC50 Values for Mitoxantrone:
| Cell Line | Cancer Type | IC50 (nM) | Source |
| MCF-7 | Breast Carcinoma | 196 | [7] |
| MDA-MB-231 | Breast Carcinoma | 18 | [7] |
| HL-60 | Promyelocytic Leukemia | 8 | [1] |
| THP-1 | Acute Monocytic Leukemia | 12 | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of the biological activity of compounds like this compound. Below are representative methodologies for key assays.
4.1. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a relevant analogue) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]
Caption: General workflow for an MTT cytotoxicity assay.
4.2. DNA Unwinding Assay
This assay is used to determine if a compound intercalates into DNA. Intercalation causes the DNA to unwind.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, a type I topoisomerase, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture to allow the topoisomerase to relax the plasmid DNA in the presence of the compound.
-
Enzyme Inactivation: Stop the reaction and inactivate the topoisomerase.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the amount of supercoiled DNA with increasing compound concentration indicates intercalation.
Conclusion
This compound, as a close analogue of Mitoxantrone, holds potential as a cytotoxic agent for cancer research and development. Its presumed mechanism of action, involving DNA intercalation and topoisomerase II inhibition, is a well-validated strategy in cancer chemotherapy. Further experimental validation of its physicochemical properties and a comprehensive evaluation of its cytotoxic profile against a broad panel of cancer cell lines are warranted to fully elucidate its therapeutic potential. The experimental protocols and background information provided in this guide serve as a foundational resource for researchers embarking on the study of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of anticancer drug mitoxantrone with DNA analyzed by electrochemical and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. sphinxsai.com [sphinxsai.com]
Mitoxantrone Diacetate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitoxantrone, a synthetic anthracenedione derivative, emerged from a focused effort to develop a safer alternative to the highly effective but cardiotoxic anthracycline antibiotics. Its discovery marked a significant advancement in cancer chemotherapy and later found application in the management of multiple sclerosis. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of mitoxantrone diacetate. It includes detailed experimental protocols, quantitative data on its efficacy and pharmacokinetics, and visualizations of key biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Discovery and Development
The development of mitoxantrone was driven by the need to mitigate the dose-limiting cardiotoxicity associated with doxorubicin, a widely used anticancer agent. Researchers at Lederle Laboratories (a division of American Cyanamid) embarked on a program to synthesize analogues of anthracyclines that retained potent antineoplastic activity with an improved safety profile. This led to the creation of the anthracenedione class of compounds, with mitoxantrone (initially known as CL 232 ,315) emerging as a lead candidate.[1]
Early studies demonstrated that mitoxantrone possessed significant antitumor activity in various murine tumor models, including leukemias and solid tumors.[1] A key distinguishing feature of mitoxantrone was its reduced potential for generating reactive oxygen species, a mechanism implicated in the cardiotoxicity of anthracyclines. This difference was attributed to the structural modifications in the anthracenedione core.[2] Following promising preclinical results, clinical trials commenced, ultimately leading to its approval for the treatment of various cancers and later for multiple sclerosis.[3][4]
Synthesis of Mitoxantrone Diacetate
The synthesis of mitoxantrone involves a multi-step process, with a key intermediate being leuco-1,4,5,8-tetrahydroxyanthraquinone. The following is a representative synthetic route.
Experimental Protocol: Synthesis of Mitoxantrone Hydrochloride
Step 1: Synthesis of Leuco-1,4,5,8-tetrahydroxyanthraquinone
A common precursor for mitoxantrone synthesis is 1,8-dihydroxy-4,5-diaminoanthraquinone, which can be prepared from chrysazin.[5] This intermediate is then converted to leuco-1,4,5,8-tetrahydroxyanthraquinone.
Step 2: Condensation and Oxidation to Mitoxantrone [6]
-
In a 250 ml three-necked flask under a nitrogen or argon atmosphere, add 10.5 g of leuco-1,4,5,8-tetrahydroxyanthraquinone.
-
Add 59 ml of 1,4-dioxane and stir until the solid is completely dissolved.
-
Slowly add 38 g of N-(2-hydroxyethyl)ethylenediamine dropwise over approximately 14 minutes with continuous stirring. A paste-like viscous liquid will form.
-
Heat the reaction mixture in a water bath at 53°C for 2.2 hours. The color will change to a blue-brown or blue-violet oily liquid.
-
Transfer the product to a separate vessel and add 170 ml of absolute ethanol.
-
While maintaining the temperature at 59°C, slowly bubble dry oxygen through the solution for 5.5 hours until the reaction mixture turns a bright blue.
-
Cool the solution to room temperature and allow it to stand for 30 hours to facilitate crystallization.
-
Collect the blue crystals of mitoxantrone by vacuum filtration.
Step 3: Purification and Formation of the Dihydrochloride Salt [6]
-
Prepare a 3:1 (v/v) mixture of absolute ethanol and n-hexane.
-
Dissolve 9 g of the crude mitoxantrone in the solvent mixture in a three-necked flask by heating in a water bath to 54°C with stirring.
-
Add activated carbon to the solution and heat to reflux at 68°C for 22 minutes with continuous stirring.
-
Filter the hot solution under reduced pressure to remove the activated carbon.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath overnight to precipitate the purified mitoxantrone.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals multiple times with the ethanol/n-hexane mixture until the product is a lustrous, evenly granulated blue crystal.
-
Dry the crystals in a constant temperature oven at 105°C for 1.9 hours to obtain mitoxantrone hydrochloride. The diacetate salt can be prepared by treating the free base with acetic acid.
Mechanism of Action
Mitoxantrone exerts its therapeutic effects through a combination of mechanisms, primarily involving DNA interaction and immunomodulation.
DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of mitoxantrone's anticancer activity is its ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[7][8]
-
DNA Intercalation: The planar aromatic ring system of mitoxantrone inserts itself between the base pairs of the DNA double helix.[9] This intercalation distorts the DNA structure, interfering with the processes of transcription and replication.[7]
-
Topoisomerase II Inhibition: Mitoxantrone stabilizes the covalent complex formed between topoisomerase II and DNA.[9] This prevents the re-ligation of the DNA strands that have been cleaved by the enzyme to relieve torsional stress, leading to the accumulation of double-strand breaks.[10] These DNA breaks trigger a cascade of events, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[7][11]
Immunomodulatory Effects
In the context of multiple sclerosis, the immunosuppressive properties of mitoxantrone are central to its therapeutic benefit. It affects various components of the immune system:
-
T-Cells and B-Cells: Mitoxantrone suppresses the proliferation of T-cells and B-cells.[3][12] It also enhances the function of suppressor T-cells and inhibits B-cell function and antibody production.[12]
-
Macrophages: It inhibits macrophage-mediated myelin degradation, a key pathological process in multiple sclerosis.[12]
-
Antigen Presentation and Cytokine Secretion: Mitoxantrone impairs antigen presentation and reduces the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-2 (IL-2).[13][14]
References
- 1. scispace.com [scispace.com]
- 2. Mitoxantrone, More than Just Another Topoisomerase II Poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of mitoxantrone for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Mitoxantrone synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 10. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of mitoxantrone | Semantic Scholar [semanticscholar.org]
- 13. Mitoxantrone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Dhaq Diacetate (Mitoxantrone Diacetate): A Technical Guide on its Function as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhaq diacetate, chemically known as Mitoxantrone diacetate, is a potent antineoplastic agent belonging to the anthracenedione class of drugs.[1] It is a well-established inhibitor of topoisomerase II, a critical enzyme involved in maintaining DNA topology during replication, transcription, and chromosome segregation.[1] By targeting topoisomerase II, this compound disrupts essential cellular processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][3] This technical guide provides an in-depth overview of this compound's core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II. The mechanism involves several key steps:
-
DNA Intercalation: this compound intercalates into the DNA double helix, a process driven by hydrogen bonding. This binding distorts the DNA structure.[4]
-
Stabilization of the Cleavage Complex: Topoisomerase II functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thus resolving topological problems. This compound stabilizes the covalent intermediate of this reaction, known as the "cleavage complex," where topoisomerase II is covalently bound to the 5' ends of the broken DNA.[4]
-
Inhibition of DNA Religation: By stabilizing this complex, this compound prevents the religation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks.[4]
-
Induction of Apoptosis: The accumulation of these DNA breaks triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to programmed cell death.[2][3]
The following diagram illustrates the general mechanism of topoisomerase II and the inhibitory action of this compound.
Caption: Mechanism of Topoisomerase II inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound (Mitoxantrone) has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B-CLL | B-chronic lymphocytic leukaemia | 0.7 - 1.4 µg/ml | [3] |
| MDA-MB-231 | Breast Carcinoma | 0.018 | [5] |
| MCF-7 | Breast Carcinoma | 0.196 | [5] |
| U2OS | Osteosarcoma | ~0.5 - 1.0 | [6] |
| MG63 | Osteosarcoma | ~0.5 - 1.0 | [6] |
Note: The conversion of µg/ml to µM depends on the molecular weight of the compound. For Mitoxantrone (molecular weight approx. 444.5 g/mol ), 1 µg/ml is approximately 2.25 µM.
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cell survival and apoptosis.
Akt/FOXO3 Pathway
In osteosarcoma cells, this compound has been demonstrated to inhibit the phosphorylation of Akt, a key protein in cell survival signaling.[6] This inhibition leads to the nuclear localization and activation of the transcription factor FOXO3.[6] Activated FOXO3 upregulates the expression of pro-apoptotic genes like Bax and Bim, while downregulating anti-apoptotic genes such as Bcl-2, thereby promoting apoptosis.[6]
Caption: this compound-mediated modulation of the Akt/FOXO3 pathway.
Death Receptor Pathway
Studies have shown that this compound can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis.[7] This sensitization is achieved, in part, by upregulating the expression of death receptors DR4 and DR5 on the cell surface.[7] Increased expression of these receptors enhances the apoptotic signal upon TRAIL binding.
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This in vitro assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
kDNA substrate
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP)
-
This compound (Mitoxantrone) at various concentrations
-
Etoposide (positive control)
-
DMSO (vehicle control)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:
-
4 µL 5X Assay Buffer
-
x µL this compound (or control)
-
1 µL kDNA (e.g., 200 ng)
-
1 µL Human Topoisomerase II (e.g., 1-2 units)
-
ddH2O to a final volume of 20 µL
-
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 4 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer containing ethidium bromide.
-
Run the gel at a constant voltage (e.g., 1-5 V/cm) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and capture an image.
Interpretation of Results:
-
Negative Control (no enzyme): A single band of high molecular weight kDNA at the top of the gel.
-
Positive Control (enzyme, no inhibitor): Decatenated minicircles will migrate into the gel.
-
Inhibitor (this compound): Inhibition of decatenation will result in the retention of the kDNA at the top of the gel, similar to the negative control. The degree of inhibition can be quantified by densitometry.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. Effect of mitoxantrone on proliferation dynamics and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Mitoxantrone as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Embrace: An In-depth Technical Guide to the DNA Intercalation of Mitoxantrone Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the DNA intercalation of Mitoxantrone diacetate, a potent antineoplastic agent. By delving into the core mechanisms of its interaction with DNA, this document aims to equip researchers and drug development professionals with a thorough understanding of its biochemical and biophysical properties. Through detailed data presentation, experimental methodologies, and visual schematics, we explore the intricacies of Mitoxantrone's mode of action, a critical aspect for the development of novel and more effective cancer therapies.
Core Mechanism of Action: A Dual Assault on Cancer Cells
Mitoxantrone diacetate exerts its cytotoxic effects primarily through two interconnected mechanisms: direct intercalation into the DNA double helix and the subsequent inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3]
-
DNA Intercalation: The planar aromatic chromophore of the Mitoxantrone molecule inserts itself between the base pairs of the DNA, a process known as intercalation.[3][4] This physical distortion of the DNA structure interferes with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][4] The two side chains of the molecule are thought to interact with the DNA phosphate backbone, further stabilizing the complex.[5]
-
Topoisomerase II Inhibition: By intercalating into the DNA, Mitoxantrone traps topoisomerase II in a covalent complex with the DNA.[6][7] This prevents the enzyme from re-ligating the DNA strands after its cleavage activity, leading to the accumulation of double-strand breaks.[7][8] The persistence of these breaks triggers a cascade of cellular events culminating in programmed cell death.[8]
The following diagram illustrates the primary mechanism of Mitoxantrone's interaction with DNA and its subsequent effect on topoisomerase II.
Caption: Mechanism of Mitoxantrone Action.
Quantitative Analysis of Mitoxantrone-DNA Binding
The interaction between Mitoxantrone and DNA has been quantified using various biophysical techniques. The following tables summarize key binding parameters reported in the literature.
Table 1: Binding Affinity and Stoichiometry of Mitoxantrone-DNA Interaction
| Parameter | Value | Method | Reference |
| Association Constant (Ka) | ~1 x 10^5 M⁻¹ | Magnetic Tweezers | [9][10] |
| Association Constant (Ka) | 1.38 x 10^6 M⁻¹ (high D/N ratio) | Spectroscopy | |
| Association Constant (Ka) | 1.8 x 10^5 M⁻¹ (low D/N ratio) | Spectroscopy | |
| Association Constant (Ka) | (5.05 ± 0.06) x 10^6 M⁻¹ | Microcalorimetry | [11] |
| Binding Site Size (n) | ~2.5 base pairs | Magnetic Tweezers | [9][10] |
| Binding Site Size (n) | ~2 base pairs | Microcalorimetry | [11] |
Table 2: Thermodynamic and Structural Parameters of Mitoxantrone-DNA Binding
| Parameter | Value | Method | Reference |
| DNA Unwinding Angle (ϑ) | ~16° | Magnetic Tweezers | [9][10] |
| Binding Mode | Intercalation and Groove Binding | Magnetic Tweezers | [9] |
| Enthalpy Change (ΔH) | Predominantly negative (enthalpy driven) | Microcalorimetry | [11] |
| Entropy Change (ΔS) | Small and positive | Microcalorimetry | [11] |
Detailed Experimental Protocols
A variety of experimental techniques are employed to characterize the interaction between Mitoxantrone and DNA. Below are detailed methodologies for some of the key experiments.
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to monitor changes in the absorbance spectrum of Mitoxantrone upon binding to DNA. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the absorption maxima.[12][13]
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of Mitoxantrone diacetate in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA in the same buffer. The concentration of DNA should be determined spectrophotometrically by measuring the absorbance at 260 nm.
-
-
Titration:
-
Place a fixed concentration of Mitoxantrone in a quartz cuvette.
-
Record the initial UV-Vis spectrum (typically from 500 to 700 nm).
-
Incrementally add small aliquots of the DNA solution to the Mitoxantrone solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at the wavelength of maximum absorption for Mitoxantrone.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy
The intrinsic fluorescence of Mitoxantrone can be utilized to study its binding to DNA.[10][14] Changes in fluorescence intensity and polarization upon DNA binding provide insights into the binding mechanism and affinity.[10]
Protocol:
-
Instrumentation:
-
Use a spectrofluorometer with excitation and emission monochromators.
-
-
Solution Preparation:
-
Prepare Mitoxantrone and DNA solutions in a suitable buffer as described for UV-Vis spectroscopy.
-
-
Fluorescence Titration:
-
Excite the Mitoxantrone solution at its excitation maximum (around 610 nm and 660 nm) and record the emission spectrum (maximum around 685 nm).[10]
-
Titrate the Mitoxantrone solution with increasing concentrations of DNA.
-
Record the fluorescence spectrum after each addition of DNA.
-
-
Data Analysis:
-
Analyze the quenching of Mitoxantrone fluorescence as a function of DNA concentration to determine the binding constant using the Stern-Volmer equation.
-
Changes in fluorescence polarization can also be measured to confirm binding.[10]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon drug binding.[15] The binding of Mitoxantrone to DNA can induce changes in the DNA's CD spectrum and also result in an induced CD signal for the drug itself.[9]
Protocol:
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
-
Sample Preparation:
-
Prepare solutions of DNA and Mitoxantrone in a low-salt buffer to minimize interference.
-
-
Spectral Measurement:
-
Record the CD spectrum of the DNA solution alone in the far-UV region (typically 220-320 nm).
-
Add increasing amounts of Mitoxantrone to the DNA solution and record the CD spectrum after each addition.
-
Record the induced CD spectrum in the visible region corresponding to the absorbance of Mitoxantrone.
-
-
Data Interpretation:
The following diagram outlines a general workflow for studying Mitoxantrone-DNA interactions.
References
- 1. doaj.org [doaj.org]
- 2. Mitoxantrone | mitozantrone | Topo II inhibitor | TargetMol [targetmol.com]
- 3. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]
- 9. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inis.iaea.org [inis.iaea.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Interaction of anticancer drug mitoxantrone with DNA analyzed by electrochemical and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the fluorescence of the antitumor agent, mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dhaq Diacetate (Mitoxantrone): A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhaq diacetate, chemically known as 1,4-dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate, is a synthetic anthracenedione. The active component, Mitoxantrone, is a potent antineoplastic agent with a well-established role in the treatment of various cancers, including acute myeloid leukemia, metastatic breast cancer, and hormone-refractory prostate cancer. It is also utilized in the management of multiple sclerosis. This technical guide provides an in-depth overview of the biological activity, molecular targets, and mechanisms of action of Mitoxantrone, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Biological Activities and Molecular Targets
Mitoxantrone exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting cellular DNA and associated enzymes. Its core biological activities include:
-
DNA Intercalation: Mitoxantrone's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.
-
Topoisomerase II Inhibition: A primary and critical target of Mitoxantrone is Topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. Mitoxantrone stabilizes the transient DNA-Topoisomerase II complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the DNA, which subsequently triggers cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The DNA damage induced by Mitoxantrone is a potent trigger for programmed cell death, or apoptosis. This process is initiated through the activation of various signaling pathways that converge on the executioner caspases.
-
Cell Cycle Arrest: By causing DNA damage and disrupting DNA replication, Mitoxantrone effectively halts the cell cycle, primarily at the G2/M phase, preventing cancer cells from proliferating.
-
Immunomodulatory Effects: Mitoxantrone has been shown to suppress the proliferation of T cells, B cells, and macrophages, and to impair antigen presentation. This immunosuppressive activity is the basis for its use in treating multiple sclerosis.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potency of Mitoxantrone has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT-16 | Acute Lymphoblastic Leukemia (ALL) | 0.004146 |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma (DLBC) | 0.004788 |
| MOLM-13 | Acute Myeloid Leukemia (LAML) | 0.006629 |
| SK-MM-2 | Myeloma | 0.007303 |
| SK-ES-1 | Ewing's Sarcoma | 0.013647 |
| DOHH-2 | Diffuse Large B-cell Lymphoma (DLBC) | 0.013780 |
| P12-ICHIKAWA | Acute Lymphoblastic Leukemia (ALL) | 0.013926 |
| KOPN-8 | B-cell Leukemia | 0.013929 |
| HC-1 | Hairy Cell Leukemia | 0.016322 |
| IMR-5 | Neuroblastoma | 0.017094 |
| NALM-6 | B-cell Leukemia | 0.018038 |
| ALL-PO | Acute Lymphoblastic Leukemia (ALL) | 0.018277 |
| CTV-1 | Acute Myeloid Leukemia (LAML) | 0.019157 |
| SR | Lymphoid Neoplasm | 0.019266 |
| Daudi | Burkitt's Lymphoma | 0.019398 |
| ALL-SIL | T-cell Leukemia | 0.020343 |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 0.021284 |
| DU-4475 | Breast Cancer | 0.021420 |
| MM1S | Myeloma | 0.021432 |
| SCC-3 | Diffuse Large B-cell Lymphoma (DLBC) | 0.023472 |
| RS4-11 | Leukemia | 0.024834 |
| CESS | Acute Myeloid Leukemia (LAML) | 0.024906 |
| MHH-CALL-2 | B-cell Leukemia | 0.025348 |
| KY821 | Leukemia | 0.025624 |
| EoL-1-cell | Haematopoietic Neoplasm | 0.026328 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Mitoxantrone.
Topoisomerase II Decatenation Assay
This assay assesses the inhibitory effect of Mitoxantrone on the decatenating activity of Topoisomerase II using kinetoplast DNA (kDNA) as a substrate.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
Mitoxantrone stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel imaging system
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer, 1 mM ATP, and 200 ng of kDNA.
-
Add varying concentrations of Mitoxantrone or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control.
DNA Intercalation Assay (Fluorescence-based)
This assay measures the ability of Mitoxantrone to intercalate into DNA by monitoring changes in the fluorescence of a DNA-binding dye (e.g., ethidium bromide).
Materials:
-
Calf thymus DNA or other double-stranded DNA
-
Ethidium bromide solution
-
Mitoxantrone stock solution (in DMSO)
-
Tris-EDTA (TE) buffer (pH 7.4)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a solution of DNA in TE buffer.
-
Add ethidium bromide to the DNA solution to a final concentration that gives a stable fluorescence signal.
-
Record the baseline fluorescence of the DNA-ethidium bromide complex.
-
Add increasing concentrations of Mitoxantrone to the solution.
-
After each addition, incubate for a short period to allow for binding equilibrium and then measure the fluorescence.
-
DNA intercalation by Mitoxantrone will displace the ethidium bromide, leading to a quenching of the fluorescence signal.
-
Plot the fluorescence intensity against the Mitoxantrone concentration to determine the extent of intercalation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by Mitoxantrone through the detection of phosphatidylserine externalization (an early apoptotic marker) and plasma membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mitoxantrone stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Mitoxantrone or DMSO (vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The data will allow for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the effect of Mitoxantrone on cell cycle distribution by staining the cellular DNA with propidium iodide.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mitoxantrone stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Mitoxantrone as described in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Logical Relationships
Mitoxantrone's induction of apoptosis and cell cycle arrest involves the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Conclusion
This compound, through its active component Mitoxantrone, is a potent cytotoxic agent with a well-defined mechanism of action centered on DNA intercalation and Topoisomerase II inhibition. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of oncology and drug development, facilitating further investigation into the therapeutic potential and molecular intricacies of this important chemotherapeutic agent.
An In-depth Technical Guide on the Role of Mitoxantrone Diacetate in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone is a synthetic anthracenedione derivative with potent antineoplastic activity.[1] It is utilized in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[2][3] Its therapeutic efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in rapidly proliferating cancer cells.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying mitoxantrone-induced apoptosis, detailed experimental protocols for its investigation, and quantitative data to support further research and development.
Core Mechanisms of Mitoxantrone-Induced Apoptosis
Mitoxantrone employs a multi-faceted approach to trigger apoptosis, primarily through the inhibition of topoisomerase II and DNA intercalation, which culminates in DNA damage and the activation of downstream cell death pathways.[1][4][5]
DNA Damage and Topoisomerase II Inhibition
Mitoxantrone intercalates into DNA, disrupting the normal processes of replication and transcription.[4][5] A critical aspect of its mechanism is the inhibition of topoisomerase II, an enzyme essential for resolving DNA torsional stress during replication and repair.[1][4][5] Mitoxantrone stabilizes the covalent intermediate complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[5] This leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.[1][5] In human breast cancer T47D cells, topoisomerase II activity was inhibited at a mitoxantrone concentration of 10 ng/mL and became undetectable at 40 ng/mL.[6]
Generation of Reactive Oxygen Species (ROS)
Mitoxantrone has been shown to induce the formation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, lipids, and proteins.[5][7] This oxidative stress contributes to the cytotoxic effects of mitoxantrone and can initiate apoptotic signaling.[5][8] In erythrocytes, a 48-hour exposure to 25 μg/ml mitoxantrone led to a significant increase in ROS formation.[9] The antioxidant N-acetylcysteine was able to significantly blunt the apoptotic effects of mitoxantrone, highlighting the role of ROS in this process.[7][9]
Signaling Pathways in Mitoxantrone-Induced Apoptosis
Mitoxantrone modulates several key signaling pathways to execute the apoptotic program. These pathways involve a complex interplay of pro- and anti-apoptotic proteins, ultimately leading to the activation of caspases, the executioners of apoptosis.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route through which mitoxantrone induces apoptosis. This pathway is centered around the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[10][11]
-
Bcl-2 Family Proteins: The Bcl-2 family consists of pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[10][11] Mitoxantrone treatment has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bim, while downregulating the anti-apoptotic protein Bcl-2 in osteosarcoma cells.[1] In glioblastoma cells, mitoxantrone treatment led to the upregulation of pro-apoptotic genes such as Puma, Noxa, and Hrk, and the downregulation of anti-apoptotic genes like Bcl2L10, Birc5, Birc3, and Bcl2.[12] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP).[10]
-
Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm.[13] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[13][14] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12][13][14] Mitoxantrone treatment has been shown to increase the cleavage of caspase-3 and PARP (a substrate of activated caspase-3) in osteosarcoma and B-chronic lymphocytic leukaemia cells.[1][15]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. Mitoxantrone has been shown to sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[12] This increased expression of death receptors enhances the apoptotic signal transduction upon ligand binding, leading to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to engage the intrinsic pathway.[12][13]
The Akt/FOXO3 Signaling Pathway
Recent studies have implicated the Akt/FOXO3 signaling pathway in mitoxantrone-induced apoptosis.[1][16] The transcription factor FOXO3 is a tumor suppressor that can promote the expression of pro-apoptotic genes.[1] Akt, a serine/threonine kinase, can phosphorylate and inactivate FOXO3 by promoting its translocation from the nucleus to the cytoplasm.[1] Mitoxantrone treatment has been shown to inhibit the phosphorylation of Akt, leading to the nuclear localization and activation of FOXO3.[1][16] Activated FOXO3 can then upregulate the expression of pro-apoptotic proteins like Bim, contributing to apoptosis.[1] Silencing of FOXO3 has been shown to attenuate mitoxantrone-mediated apoptosis in osteosarcoma cells.[1][16]
Data Presentation
Table 1: Cytotoxicity of Mitoxantrone (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Carcinoma | 18 | [17] |
| MCF-7 | Breast Carcinoma | 196 | [2][17] |
| HL-60 | Promyelocytic Leukemia | 8 | [2] |
| THP-1 | Acute Monocytic Leukemia | 12 | [2] |
| B-CLL Patient 1 | B-chronic lymphocytic leukaemia | ~700 µg/ml | [15] |
| B-CLL Patient 2 | B-chronic lymphocytic leukaemia | ~700 µg/ml | [15] |
| B-CLL Patient 3 | B-chronic lymphocytic leukaemia | ~1400 µg/ml | [15] |
Table 2: Effect of Mitoxantrone on Caspase Activity in Glioblastoma Cells
| Treatment | Caspase-8 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) | Caspase-3/7 Activity (Fold Increase) | Reference |
| Mitoxantrone + TRAIL (U87MG cells) | ~3 | ~8 | ~13 | [12] |
| Mitoxantrone + TRAIL (U87MG-R50 cells) | ~3 | ~3 | ~7 | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of mitoxantrone on cancer cell lines.[2][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mitoxantrone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)[2]
-
96-well plates[2]
-
Multichannel pipette
-
Microplate reader[2]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Prepare serial dilutions of mitoxantrone in complete medium.
-
Remove the medium from the wells and add 100 µL of the mitoxantrone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve mitoxantrone, e.g., DMSO).[2]
-
Incubate the plate for 24, 48, or 72 hours.[2]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.[2][20]
Materials:
-
Cells treated with mitoxantrone
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer[2]
Procedure:
-
Seed cells and treat with mitoxantrone for the desired time.
-
Harvest both adherent and floating cells.[2]
-
Wash the cells twice with cold PBS.[2]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within one hour.[2] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.[20][21]
DNA Fragmentation Assay
This protocol provides a method for detecting the characteristic DNA laddering seen in late-stage apoptosis.[22][23]
Materials:
-
Cells treated with mitoxantrone
-
Lysis buffer (e.g., Triton X-100 based buffer)[24]
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Harvest cells after treatment with mitoxantrone.
-
Lyse the cells with lysis buffer.
-
Treat the lysate with RNase A to degrade RNA.
-
Treat with Proteinase K to digest proteins.
-
Extract DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend in TE buffer.
-
Run the DNA on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA under UV light. A characteristic ladder-like pattern of DNA fragments will be visible in apoptotic cells.[23]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key apoptosis-regulating proteins.[10][25][26]
Materials:
-
Cells treated with mitoxantrone
-
RIPA buffer with protease and phosphatase inhibitors[10]
-
BCA protein assay kit[10]
-
Laemmli sample buffer[10]
-
SDS-PAGE gels[10]
-
PVDF or nitrocellulose membranes[25]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[26]
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)[25][26]
-
ECL (Enhanced Chemiluminescence) substrate[10]
-
Chemiluminescence imaging system[10]
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[10]
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.[10]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10][25]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[26]
-
Incubate the membrane with primary antibodies overnight at 4°C.[25][26]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10][25]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[10]
-
Analyze band intensities to determine changes in protein expression or cleavage. Normalization to a loading control like β-actin is crucial.
Mandatory Visualization
Caption: Mitoxantrone-induced apoptosis signaling pathways.
Caption: General experimental workflow for studying mitoxantrone's effects.
References
- 1. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 6. Mitoxantrone affects topoisomerase activities in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitoxantrone-induced suicidal erythrocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. Identification of Mitoxantrone as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. researchgate.net [researchgate.net]
- 22. chemometec.com [chemometec.com]
- 23. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 24. scribd.com [scribd.com]
- 25. Western blot for the evaluation of Caspase 3 and BCL-2 expression [bio-protocol.org]
- 26. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
Technical Guide: Physicochemical Properties and Research Applications of Dhaq Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhaq diacetate, also known as Mitoxantrone diacetate, is a synthetic anthracenedione derivative with significant applications in biomedical research and clinical oncology. As a potent inhibitor of topoisomerase II and protein kinase C, it serves as a crucial tool for studying DNA replication, cell cycle regulation, and apoptosis. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and a summary of its known mechanisms of action to support its application in research and drug development.
Physicochemical Properties
This compound is the diacetate salt of the parent compound Mitoxantrone. Its physicochemical properties are critical for understanding its solubility, stability, and biological activity.[1][2][3][4][5][6][7]
Table 1: Physicochemical Properties of this compound and its Parent Compound, Mitoxantrone
| Property | This compound | Mitoxantrone (Parent Compound) | Reference |
| IUPAC Name | 2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate | 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]anthracene-9,10-dione | [1] |
| Synonyms | Mitoxantrone diacetate, NSC 299195 | DHAQ, Mitozantrone, Mitoxanthrone | [1][2] |
| CAS Number | 70711-41-0 | 65271-80-9 | [1][2] |
| Molecular Formula | C26H36N4O10 | C22H28N4O6 | [1][2] |
| Molecular Weight | 564.58 g/mol | 444.48 g/mol | [4][7] |
| Appearance | Blue-black solid | Blue-black solid | [2] |
| Melting Point | Not explicitly available | 160-162 °C | [6] |
| Boiling Point | 805.7 °C at 760 mmHg | Not available | [3] |
| Solubility | 10 mM in DMSO | Sparingly soluble in water; slightly soluble in methanol; practically insoluble in acetonitrile, chloroform, acetone. Soluble in DMSO (88 mg/mL) and DMF. | [3][4] |
| pKa | Not explicitly available | 8.3 - 8.6 (for the two ionizable amine groups) | [5] |
| LogP | Not explicitly available | -3.1 | [2] |
Experimental Protocols
Synthesis of this compound (Mitoxantrone Diacetate)
Workflow for the Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Dissolution: Dissolve Mitoxantrone free base in a minimal amount of a suitable anhydrous solvent, such as ethanol, in a round-bottom flask.
-
Acid Addition: While stirring, add two molar equivalents of glacial acetic acid to the solution.
-
Reaction: Continue stirring the reaction mixture at room temperature for a period of 2-4 hours to ensure complete salt formation.
-
Precipitation: The this compound salt may precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar co-solvent (e.g., diethyl ether) or by cooling the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum to yield pure this compound.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
The quantification of this compound (Mitoxantrone) in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Several HPLC methods have been reported.[8][9][10][11][12]
Workflow for HPLC Analysis of this compound in Plasma
Caption: Experimental workflow for the HPLC analysis of this compound in plasma.
Methodology:
-
Sample Preparation (Protein Precipitation): [8][9]
-
To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., Mitoxantrone-d8).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions: [8][9][10]
-
Column: C18 reversed-phase column (e.g., Nucleosil C18, 250 mm x 4.6 mm I.D.).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM sodium phosphate buffer with 0.1% triethylamine or 1.6 M ammonium formate buffer, pH 4.0).
-
Detection: UV detection at 610 nm or 655 nm, or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the action of its active moiety, Mitoxantrone. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis.[3] Additionally, it has been shown to inhibit protein kinase C (PKC) and affect various signaling pathways.[4]
Signaling Pathways Affected by this compound (Mitoxantrone)
Caption: Key signaling pathways modulated by this compound (Mitoxantrone).
-
DNA Intercalation and Topoisomerase II Inhibition: Mitoxantrone intercalates into DNA, causing cross-links and strand breaks.[3] It is also a potent inhibitor of topoisomerase II, an enzyme essential for DNA replication and repair, which further contributes to DNA damage and ultimately induces apoptosis in rapidly dividing cells.[3][4]
-
Protein Kinase C (PKC) Inhibition: this compound has been shown to inhibit the activity of protein kinase C (PKC) with an IC50 of 8.5 μM.[4] PKC is a family of enzymes involved in controlling the function of other proteins through phosphorylation, and its inhibition can lead to decreased cell proliferation.
-
Modulation of Other Signaling Pathways:
-
mTOR Pathway: Mitoxantrone can inhibit the mTOR signaling pathway by targeting eEF-2K, which is involved in the resistance of cancer cells to mTOR inhibitors.
-
HIF-1α Inhibition: It has been found to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) through a mechanism that may involve the blockage of its translation.
-
Immunomodulation: Mitoxantrone suppresses the proliferation of T cells, B cells, and macrophages, impairs antigen presentation, and decreases the secretion of proinflammatory cytokines.
-
Conclusion
This compound is a valuable research tool with well-characterized physicochemical properties and multiple mechanisms of action. This guide provides essential information for its effective use in the laboratory, from understanding its fundamental properties to applying it in experimental settings. The detailed protocols and pathway diagrams offer a framework for researchers to design and execute studies aimed at elucidating complex biological processes and developing novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitoxantrone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. [Successful preparation of mitoxantrone emulsion containing non-ionic contrast medium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Preparation of mitoxantrone liposomes and study on its in vivo distribution in rats after transdermal delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Mitoxantrone diacetate - Immunomart [immunomart.com]
- 10. Biological evaluation of mitoxantrone dihydrochloride synthesized by a new method. II. Comparison of Now 85/34 and Novantrone (Lederle) acute toxicity and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. globalrph.com [globalrph.com]
Unveiling the Multifaceted Identity of Dhaq Diacetate in Scientific Research
A comprehensive guide to the synonyms, chemical properties, and biological context of a significant anthracenedione derivative.
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical compounds, precise identification is paramount. Dhaq diacetate, a notable anthracenedione derivative, is referenced across a spectrum of scientific literature under various names. This guide provides an in-depth overview of its synonyms, key identifiers, and related chemical information to ensure clarity and facilitate comprehensive research.
Synonyms and Chemical Identifiers
This compound is most commonly known in the scientific community as Mitoxantrone diacetate .[1] This name is frequently used in pharmacological and clinical studies. In addition to this primary synonym, the compound is identified by several other names and codes, which are crucial for exhaustive literature searches and accurate substance identification.
A comprehensive list of synonyms and identifiers for this compound is presented in Table 1. This includes its systematic IUPAC name, registry numbers, and other labels assigned during its chemical and pharmacological development.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Source |
| Common Name | This compound | Depositor-Supplied[1] |
| Primary Synonym | Mitoxantrone diacetate | PubChem[1] |
| IUPAC Name | 2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate | PubChem[1] |
| CAS Number | 70711-41-0 | ChemIDplus[1] |
| NSC Number | NSC 299195 | PubChem[1] |
| Systematic Name | 1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate | PubChem[1] |
| Other Synonyms | 5,8-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-1,4-dihydroxy-9,10-anthracenedione diacetate | PubChem[1] |
| 5,8-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-1,4-dihydroxyanthraquinone 1,4-diaceate | PubChem[1] | |
| Anthraquinone, 5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-1,4-dihydroxy-, 1,4-diacetate (salt) | PubChem[1] | |
| PubChem CID | 51151 | PubChem[1] |
The parent compound of this compound is Mitoxantrone, with a CAS number of 65271-80-9.[1] this compound is the diacetate salt of this parent compound.
Experimental Protocols and Methodologies
Detailed experimental protocols are fundamental for the replication and advancement of scientific research. While specific, step-by-step laboratory procedures for this compound are proprietary to the developing institutions or detailed within specific research publications, the general methodologies for handling and analyzing such compounds are standardized. The synthesis of related anthracenedione derivatives, for instance, often involves multi-step organic reactions. A generalized workflow for the synthesis and characterization of a compound like this compound is illustrated below.
References
Methodological & Application
Application Notes and Protocols for Dhaq Diacetate (Mitoxantrone) in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhaq diacetate, more commonly known as Mitoxantrone diacetate, is a synthetic anthracenedione derivative with potent antineoplastic activity. It is an analogue of the anthracycline antibiotics and is utilized in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma. The primary mechanism of action of Mitoxantrone involves intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA repair and replication. This action leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2] These application notes provide detailed protocols for in vitro studies using this compound (Mitoxantrone) to assess its effects on cancer cell lines.
Data Presentation: Cytotoxicity of Mitoxantrone
The cytotoxic effects of Mitoxantrone have been extensively evaluated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Mitoxantrone in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Carcinoma | 0.018[3] |
| MCF-7 | Breast Carcinoma | 0.196[3] |
| HL-60 | Promyelocytic Leukemia | 0.008[3], 0.1[4] |
| THP-1 | Acute Monocytic Leukemia | 0.012[3] |
| K9TCC-PU AXA | Canine Transitional Cell Carcinoma | Not specified |
| K9TCC-PU AXC | Canine Transitional Cell Carcinoma | Not specified |
| K9TCC-PU SH | Canine Transitional Cell Carcinoma | Not specified |
| T24 | Human Bladder Carcinoma | Not specified |
Signaling Pathways Modulated by Mitoxantrone
Mitoxantrone modulates several key signaling pathways involved in cell survival, proliferation, and apoptosis. Its primary targets are DNA and topoisomerase II, leading to a cascade of events that culminate in cell death.
References
- 1. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Mitoxantrone as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dhaq Diacetate (Assumed Docosahexaenoic Acid - DHA) for Inducing Apoptosis
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a well-documented inducer of apoptosis in various cancer cell lines.[1][2] Its pro-apoptotic effects are of significant interest in cancer research for its potential as a standalone therapeutic agent or as an adjuvant to enhance the efficacy of conventional chemotherapy.[3][4] These notes provide an overview of the mechanisms of action and practical considerations for using DHA to induce apoptosis in laboratory settings.
Mechanism of Action
DHA induces apoptosis through a multi-faceted mechanism that often involves the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways.[3][5] The primary pathways implicated in DHA-induced apoptosis are:
-
Induction of Oxidative Stress: DHA can lead to an accumulation of intracellular ROS.[3][5] This oxidative stress disrupts mitochondrial function, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[3]
-
Activation of the JNK Signaling Pathway: The increase in ROS can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the cellular response to stress that can lead to apoptosis.[6]
-
Modulation of Bcl-2 Family Proteins: DHA can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[2][7] An increased Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway.[2][8]
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates initiator caspases (e.g., caspase-9).[9][10] These then activate executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[11][12][13] DHA has been shown to induce the activation of both initiator (caspase-8, caspase-9) and executioner (caspase-3) caspases.[2][11][14]
Quantitative Data Summary
The efficacy of DHA in inducing apoptosis can vary significantly depending on the cell line and experimental conditions. The following tables summarize representative quantitative data from studies on DHA's effects.
Table 1: IC50 Values of DHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) |
| MDA-MB-231 | Breast Cancer | ~50-100 | 48 |
| BT-474 | Breast Cancer | ~50-100 | 48 |
| PANC-1 | Pancreatic Cancer | ~100 | 48 |
| Daoy | Medulloblastoma | Varies | 48-72 |
| D283 | Medulloblastoma | Varies | 48-72 |
Note: IC50 values are highly dependent on the specific assay conditions, including cell density and serum concentration. The values presented are approximate ranges based on available literature.[2][4][15]
Table 2: Effect of DHA on Apoptotic Cell Population and Protein Expression
| Cell Line | DHA Concentration (µM) | Parameter Measured | Result |
| PANC-1 | 100 | % of Apoptotic Cells | Significant Increase |
| PANC-1 | 100 | Caspase-3 Activity | Increased |
| PANC-1 | 100 | Bax/Bcl-2 Ratio | Increased |
| RA-FLS | 50-100 | Caspase-8 Activation | Increased |
| RA-FLS | 50-100 | PARP-1 Cleavage | Increased |
RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes.[2][5]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of DHA and calculating its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
DHA Treatment: Prepare a series of DHA concentrations. Remove the old media from the wells and add 100 µL of media containing the different concentrations of DHA. Include a vehicle control (e.g., ethanol or DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
-
Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate. After 24 hours, treat the cells with the desired concentration of DHA for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[16]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[16]
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of proteins like caspases and Bcl-2 family members.
-
Cell Lysis: After DHA treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in studying DHA-induced apoptosis.
Caption: Signaling pathway of DHA-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. The induction of apoptosis in pre-malignant keratinocytes by omega-3 polyunsaturated fatty acids docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) is inhibited by albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docoxahexaenoic Acid Induces Apoptosis of Pancreatic Cancer Cells by Suppressing Activation of STAT3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Docosahexaenoic acid (DHA) sensitizes brain tumor cells to etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DHA Induces Cell Death through the Production of ROS and the Upregulation of CHOP in Fibroblast-like Synovial Cells from Human Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHA ameliorates MeHg-induced PC12 cell apoptosis by inhibiting the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells [mdpi.com]
- 15. Docosahexaenoic acid attenuates breast cancer cell metabolism and the Warburg phenotype by targeting bioenergetic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitoxantrone Diacetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone diacetate is a synthetic anthracenedione derivative with potent antineoplastic and immunomodulatory activities. It functions primarily as a topoisomerase II inhibitor, intercalating into DNA and causing strand breaks, which ultimately leads to cell cycle arrest and apoptosis.[1][2][3][4][5] Additionally, mitoxantrone has demonstrated significant immunosuppressive effects by inhibiting the proliferation and function of T-cells, B-cells, and macrophages, and modulating cytokine secretion.[1][2][6][7] These dual activities have led to its investigation and use in various preclinical animal models for cancer and autoimmune diseases.
These application notes provide a comprehensive overview of mitoxantrone diacetate dosage and administration for in vivo animal studies. The information is intended to guide researchers in designing and executing experiments with this compound.
Data Presentation: Mitoxantrone Diacetate Dosage in Animal Studies
The following tables summarize the dosages of mitoxantrone diacetate used in various animal models, categorized by species.
Table 1: Mitoxantrone Diacetate Dosage in Murine Models (Mice)
| Indication/Tumor Model | Strain | Route of Administration | Dosage | Dosing Schedule | Reference |
| Leukemia (L1210) | - | Intraperitoneal (IP) | 1.6 mg/kg/day | Days 1, 5, and 9 post-inoculation | [8] |
| Pancreatic Cancer (PaCa44 Xenograft) | CD1 NUDE | Intravenous (IV) | 1.4 mg/kg | Twice a week for three weeks | [9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | AB/H | Intraperitoneal (IP) | 2.5 mg/kg | Twice weekly | [10] |
| Lung Carcinoma (LXFL 529/6 Xenograft) | Nude | Intravenous (IV) | 4.7 µmol/kg (free MTO) | Single dose | [11] |
| Long-term toxicity | - | Intravenous (IV) | 0.1 mg/kg | Once every 21 days for 24 months | [12] |
Table 2: Mitoxantrone Diacetate Dosage in Rat Models
| Indication/Tumor Model | Strain | Route of Administration | Dosage | Dosing Schedule | Reference |
| Gliosarcoma (9L) | Fischer 344 | Intracranial (IC) wafer | 1%, 5%, 10% by weight | Single implantation | [13] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Lewis | Intraperitoneal (IP) or Subcutaneous (SC) | 1 mg/kg | Single dose on day 14 | [10] |
| Long-term toxicity | - | Intravenous (IV) | 0.03 mg/kg | Once every 21 days for 24 months | [12] |
Table 3: Mitoxantrone Diacetate Dosage in Canine Models (Dogs)
| Indication | Route of Administration | Dosage | Dosing Schedule | Reference |
| Lymphoma | Intravenous (IV) | 5.0 mg/m² | Every 3 weeks | [7] |
| Lymphoma | Intravenous (IV) | 5-6 mg/m² | Every 3 weeks | [6] |
| Various Tumors | Intravenous (IV) | 6 mg/m² | Every 2-3 weeks | [6] |
| Lymphoma (with Whole Body Hyperthermia) | Intravenous (IV) | 6.5 mg/m² | Every 3 weeks | [3] |
Table 4: Mitoxantrone Diacetate Dosage in Feline Models (Cats)
| Indication | Route of Administration | Dosage | Dosing Schedule | Reference |
| Soft-tissue Sarcomas | Intravenous (IV) | 6-6.5 mg/m² | Every 3-4 weeks for 4-6 treatments | [6] |
| Various Tumors | Intravenous (IV) | 6.5 mg/m² | Every 2-3 weeks | [6] |
| Lymphoma | Intravenous (IV) | 6-6.5 mg/m² | Every 3 weeks | [6] |
Experimental Protocols
Protocol 1: Preparation of Mitoxantrone Diacetate for In Vivo Administration
Materials:
-
Mitoxantrone diacetate powder
-
Sterile 0.9% Sodium Chloride Injection (Normal Saline) or 5% Dextrose in Water (D5W)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to ensure the sterility of the final solution.
-
Weighing: Accurately weigh the desired amount of mitoxantrone diacetate powder using an analytical balance.
-
Reconstitution:
-
Transfer the weighed powder to a sterile vial.
-
Add a small volume of the chosen sterile diluent (Normal Saline or D5W) to the vial.
-
Vortex the vial until the powder is completely dissolved. The solution should be a clear, dark blue color.
-
-
Dilution to Final Concentration:
-
Once dissolved, add the remaining volume of the diluent to achieve the final desired concentration for injection. The final concentration will depend on the target dosage (mg/kg) and the injection volume appropriate for the animal model.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step removes any potential microbial contamination.
-
-
Storage:
-
Store the prepared solution at the recommended temperature and protect it from light, as specified by the manufacturer. Typically, freshly prepared solutions should be used immediately. For short-term storage, consult the product's stability data. Do not freeze the diluted solution.
-
Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)
Materials:
-
Prepared sterile mitoxantrone diacetate solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile insulin syringes (e.g., 27-30 gauge)
-
70% ethanol swabs
-
Gauze
Procedure:
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, making them more visible and accessible.
-
-
Restraint:
-
Place the mouse in an appropriate restrainer, allowing the tail to be accessible.
-
-
Injection Site Preparation:
-
Wipe the tail with a 70% ethanol swab to clean the injection site.
-
-
Injection:
-
Position the needle, bevel up, parallel to the lateral tail vein.
-
Carefully insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the mitoxantrone diacetate solution. The maximum bolus injection volume is typically 5 ml/kg. For a slow bolus, up to 10 ml/kg can be administered.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt in a more proximal location on the same or opposite vein.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared sterile mitoxantrone diacetate solution
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
70% ethanol swabs
Procedure:
-
Restraint:
-
Securely restrain the rat, exposing the abdomen. The animal should be positioned with its head tilted slightly downwards.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection Site Preparation:
-
Clean the injection site with a 70% ethanol swab.
-
-
Injection:
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
Inject the mitoxantrone diacetate solution. The maximum recommended injection volume is typically up to 10 ml/kg.
-
-
Post-Injection Care:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Signaling Pathways and Experimental Workflows
Mitoxantrone's Mechanism of Action: A Multi-faceted Approach
Mitoxantrone's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, mitoxantrone leads to double-strand breaks. This DNA damage triggers a cascade of cellular events, including cell cycle arrest and apoptosis.
Beyond its cytotoxic effects, mitoxantrone exhibits significant immunomodulatory properties. It has been shown to suppress the proliferation of T-cells, B-cells, and macrophages.[1][2][6][7] Furthermore, it can impair antigen presentation and reduce the secretion of pro-inflammatory cytokines. Recent studies have also implicated mitoxantrone in the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[10]
Caption: Mitoxantrone's dual mechanism of action.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of mitoxantrone diacetate in a tumor xenograft model is outlined below.
Caption: In vivo efficacy study workflow.
References
- 1. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. youtube.com [youtube.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 6. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of mitoxantrone | Semantic Scholar [semanticscholar.org]
- 9. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase II is required for mitoxantrone to signal nuclear factor kappa B activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DailyMed - MITOXANTRONE injection, solution, concentrate [dailymed.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Mitoxantrone, pixantrone and mitoxantrone (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroartemisinin (DHA) Solution Preparation in Cell-Based Assays
A Note on Nomenclature: The compound "Dhaq diacetate" is not found in the scientific literature. It is presumed to be a typographical error for Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives used in malaria treatment and extensively researched for its anti-cancer properties. This document provides protocols for the preparation of Dihydroartemisinin solutions.
Introduction
Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin, a natural product isolated from the plant Artemisia annua. While it is a potent antimalarial drug, recent research has highlighted its significant anti-neoplastic activities in a variety of cancer cell lines.[1][2][3] DHA's mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon the cleavage of its endoperoxide bridge by intracellular iron, leading to oxidative stress and subsequent cell death.[4] This application note provides detailed protocols for the preparation of DHA solutions for use in cell-based assays, summarizes its cytotoxic effects, and illustrates a key signaling pathway involved in its anti-cancer activity.
Physicochemical Properties and Solubility
Proper solubilization of Dihydroartemisinin is critical for its biological activity in in vitro assays. Due to its hydrophobic nature, a suitable organic solvent is required to prepare a stock solution, which is then diluted to the final working concentration in an aqueous cell culture medium.
| Property | Data |
| Chemical Formula | C₁₅H₂₄O₅ |
| Molar Mass | 284.35 g/mol |
| Appearance | White crystalline powder |
| Solubility in Water | < 0.1 g/L |
| Recommended Solvent | Dimethyl sulfoxide (DMSO)[5][6], Ethanol[5][6], Dimethylformamide (DMF)[7] |
Experimental Protocols
Protocol 1: Preparation of Dihydroartemisinin (DHA) Stock Solution
This protocol describes the preparation of a concentrated stock solution of DHA in DMSO.
Materials:
-
Dihydroartemisinin (DHA) powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of DHA powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 25 mg/mL). Dihydroartemisinin is soluble in DMSO at concentrations up to 25 mg/mL with the aid of ultrasonication.[5]
-
Mixing: Vortex the solution thoroughly until the DHA is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C to protect from light and avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of DHA Working Solution for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the final working concentration.
Materials:
-
DHA stock solution (in DMSO)
-
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640, with serum and supplements as required by the cell line)
-
Sterile polypropylene tubes
Procedure:
-
Thawing: Thaw an aliquot of the DHA stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down immediately after dilution. Avoid vigorous vortexing, which can cause precipitation of the compound.
-
Application: Add the final working solution to the cell culture plates.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the DHA-treated samples. The final DMSO concentration should typically be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced cellular effects.[8]
Data Presentation: Cytotoxicity of Dihydroartemisinin
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of DHA in various human cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h |
| SW620 | Colorectal Carcinoma | 15.08 ± 1.70 | - |
| DLD-1 | Colorectal Carcinoma | 20.31 ± 2.65 | - |
| HCT116 | Colorectal Carcinoma | 38.46 ± 4.15 | - |
| COLO205 | Colorectal Carcinoma | 23.36 ± 1.58 | - |
| SW1116 | Colorectal Carcinoma | 63.79 ± 9.57 | 39.80 |
| SW480 | Colorectal Carcinoma | 65.19 ± 5.89 | - |
| PC9 | Non-small Cell Lung Cancer | - | 19.68 |
| NCI-H1975 | Non-small Cell Lung Cancer | - | 7.08 |
| Hep3B | Hepatocellular Carcinoma | 29.4 | - |
| Huh7 | Hepatocellular Carcinoma | 32.1 | - |
| PLC/PRF/5 | Hepatocellular Carcinoma | 22.4 | - |
| HepG2 | Hepatocellular Carcinoma | 40.2 | - |
| MCF-7 | Breast Cancer | 129.1 | - |
| MDA-MB-231 | Breast Cancer | 62.95 | - |
| HL-60 | Leukemia | - | < 2 |
Data compiled from multiple sources.[3][9][10][11]
Visualizations
Conclusion
Dihydroartemisinin exhibits potent cytotoxic effects against a wide range of cancer cell lines. The protocols outlined in this application note provide a reliable method for the preparation of DHA solutions for in vitro cell-based assays. Careful attention to the preparation of stock and working solutions, including the use of an appropriate vehicle control, is essential for obtaining accurate and reproducible results. The provided signaling pathway diagram offers a simplified overview of the complex mechanisms underlying DHA's anti-cancer activity, highlighting its pro-apoptotic effects through various cellular pathways.[1][2][12][13]
References
- 1. Dihydroartemisinin Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Dihydroartemisinin is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a series of novel dihydroartemisinin monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydroartemisinin increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Mitoxantrone Diacetate Using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitoxantrone is an anthracenedione derivative recognized for its potent antineoplastic activity. It functions primarily through DNA intercalation and the inhibition of topoisomerase II, which ultimately leads to DNA strand breaks and apoptosis.[1] Its clinical applications are extensive, covering the treatment of various cancers and multiple sclerosis.[1] Accurate and reliable quantification of Mitoxantrone in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Mitoxantrone diacetate.
Experimental Protocols
This section outlines the detailed methodology for the quantification of Mitoxantrone diacetate in samples.
1. Materials and Reagents
-
Mitoxantrone hydrochloride (Reference Standard)[1]
-
Mitoxantrone-d8 dihydrochloride (Internal Standard)[1]
-
Haloperidol (alternative Internal Standard)[2]
-
HPLC-grade methanol and acetonitrile[1]
-
Formic acid[1]
-
Ultrapure water[1]
-
Human plasma (sourced from an accredited biobank)[1]
-
Potassium phosphate monobasic (for buffer preparation)[2]
-
1-Pentanesulfonic acid sodium salt[2]
-
5-Sulfosalicylic acid[3]
2. Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be utilized. The following conditions are based on established methods and provide a reliable starting point.
| Parameter | Condition 1: HPLC-MS/MS | Condition 2: HPLC-UV |
| HPLC System | Ultimate 3000 HPLC system or equivalent[4] | Waters 510 pump, Waters 717 autosampler or equivalent[2] |
| Column | Selectra C18 (4.6x100 mm, 5 µm, 100 Å)[4] | µBondapak C18 (25 cm x 4 mm I.D., 10µm)[2] |
| Mobile Phase | Gradient elution with 1% formic acid in water and methanol[4] | Isocratic elution with methanol - 10mM KH₂PO₄ buffer (pH 3.0) (55:45, v/v), containing 0.09% 1-pentanesulfonic acid sodium salt[2] |
| Flow Rate | 0.3 mL/min[4] | 1.5 mL/min[2] |
| Column Temp. | 35 °C[4] | Ambient |
| Injection Vol. | 5 µL[4] | Not specified, typically 10-20 µL |
| Detector | TSQ Fortis triple quadrupole mass spectrometer[4] | Waters 490-E UV detector set at 242 nm[2] or 655 nm[5] |
| Internal Standard | Mitoxantrone-d8[1] | Haloperidol[2] |
| Retention Time | Mitoxantrone: ~5.51 min[4] | Mitoxantrone: 4.3 min, Haloperidol: 7.9 min[2] |
3. Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of Mitoxantrone and the internal standard (Mitoxantrone-d8 or Haloperidol) in methanol at a concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare serial dilutions of the Mitoxantrone stock solution in a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.[1]
-
Calibration Standards and QCs: Spike blank human plasma or other relevant matrix with the appropriate working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL for HPLC-MS/MS[1] or 0.25-5 µg/mL for HPLC-UV[2].
4. Sample Preparation
The choice of sample preparation method depends on the sample matrix and the required sensitivity.
Method 1: Protein Precipitation (for Plasma or Culture Media) [1][4]
-
Pipette 50 µL of the plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.[1]
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Mitoxantrone-d8).[1]
-
Add 150 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.[1]
Method 2: Solid-Phase Extraction (for lower detection limits)
For cleaner samples and potentially lower limits of detection, solid-phase extraction can be employed using non-bonded silica gel cartridges to minimize adsorption of Mitoxantrone to glass surfaces.[6]
Method 3: Liquid-Liquid Extraction
A reproducible and inexpensive liquid-liquid extraction can be performed using methylene chloride.[7]
Data Presentation
The quantitative data from various validated HPLC methods for Mitoxantrone are summarized below.
| Parameter | HPLC-MS/MS | HPLC-UV | HPLC with Electrochemical Detection |
| Linearity Range | 50–1000 nmol/L[4] | 0.25-5 µg/mL[2] | 0.1-1000 ng/mL[7] |
| Limit of Detection (LOD) | 10 nmol/L[4] | 0.1 µg/mL[2] | 0.1 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 50 nmol/L[4] | 0.25 µg/mL[2] | Not specified, but detection limit is very low. |
| Intra-day Precision (%RSD) | Not specified | < 1.63%[2] | < 10%[7] |
| Inter-day Precision (%RSD) | Not specified | < 1.90%[2] | < 10%[7] |
| Recovery | Not specified | > 70% (after deproteinization)[3] | 85.3% (liquid-liquid extraction)[7] |
Mandatory Visualizations
Caption: Experimental workflow for Mitoxantrone diacetate quantification.
Caption: Key parameters for HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. actapharmsci.com [actapharmsci.com]
- 3. A sensitive and simple high-performance liquid chromatographic method for the determination of mitoxantrone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitoxantrone Quantification by HPLC-MS/MS in Caco-2 Culture Media | Tranova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. Direct determination of mitoxantrone and its mono- and dicarboxylic metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of mitoxantrone in plasma utilizing non-bonded silica gel for solid-phase isolation to reduce adsorptive losses on glass during sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay for mitoxantrone in plasma using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhaq Diacetate (Mitoxantrone) in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhaq diacetate, the diacetate salt of Mitoxantrone, is a potent anthracenedione antineoplastic agent. Its established mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis in proliferating cancer cells. Emerging research has highlighted its efficacy in combination with other chemotherapeutic agents, offering synergistic effects and the potential to overcome drug resistance. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in combination therapies.
Mechanism of Action
Mitoxantrone primarily exerts its cytotoxic effects through two main mechanisms:
-
DNA Intercalation: The planar aromatic ring system of Mitoxantrone inserts itself between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: Mitoxantrone stabilizes the covalent complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death.
Beyond these core mechanisms, Mitoxantrone has been shown to modulate key signaling pathways implicated in cancer progression and survival, including the mTOR and HIF-1α pathways.
Combination Therapy Rationale
The use of this compound in combination with other chemotherapeutics is founded on the principle of targeting multiple, often complementary, pathways to enhance anti-tumor activity and mitigate resistance. Preclinical and clinical studies have explored combinations with various agents, including taxanes (e.g., paclitaxel) and nucleoside analogs (e.g., clofarabine, cytarabine).
Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from selected studies on Mitoxantrone combination therapies.
| Combination Therapy | Cancer Type | Model System | Outcome Measure | Result | Reference |
| Mitoxantrone + Paclitaxel | Platinum-Refractory Ovarian Cancer | Ex vivo ATP tumor chemosensitivity assay | Chemosensitivity | 83% of tumors were sensitive to the combination, compared to 29% for Mitoxantrone alone and 33% for Paclitaxel alone. | [1] |
| Mitoxantrone + Paclitaxel | Metastatic Breast Cancer | Clinical Trial (Phase II) | Objective Response Rate (ORR) | 35% ORR (5% Complete Response, 30% Partial Response) | |
| Mitoxantrone + Clofarabine | Relapsed/Refractory Pediatric Acute Leukemia | Clinical Trial (Phase I/II) | Complete Response (CR) Rate | 85% CR rate | [2] |
| Mitoxantrone + Cytarabine | Human T-cell Leukemia (MOLT-3 cells) | In vitro cell growth inhibition assay | Drug Interaction | Synergistic effect observed | [3] |
| Mitoxantrone + Amsacrine | Human T-cell Leukemia (MOLT-3 cells) | In vitro cell growth inhibition assay | Drug Interaction | Synergistic effect observed | [3] |
| Mitoxantrone + Cisplatin | Human T-cell Leukemia (MOLT-3 cells) | In vitro cell growth inhibition assay | Drug Interaction | Synergistic effect observed | [3] |
| Combination Therapy | Cancer Type | Model System | Dosing Regimen | Key Findings | Reference |
| Mitoxantrone + Paclitaxel | Platinum-Refractory Ovarian Cancer | Clinical Pilot Trial | Mitoxantrone: 8 mg/m²; Paclitaxel: 180 mg/m² (every 3 weeks) | 78% overall response rate. | [1] |
| Mitoxantrone + Paclitaxel | Metastatic Breast Cancer | Clinical Trial | Mitoxantrone: 14 mg/m²; Paclitaxel: 150 mg/m² (every 21 days) | Median time to disease progression was 6 months. | |
| Mitoxantrone + Clofarabine | Relapsed/Refractory Pediatric Acute Leukemia | Clinical Trial (Phase I/II) | Mitoxantrone: 12 mg/m²/day (Days 3-6); Clofarabine: 35 mg/m²/day (Days 1-5) | High rate of minimal residual disease (MRD) negativity (88%). | [2][4] |
Signaling Pathways and Visualizations
Mitoxantrone's interaction with key cellular signaling pathways provides additional avenues for therapeutic intervention, particularly in combination regimens.
Mitoxantrone's Impact on the HIF-1α Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) promotes tumor survival, angiogenesis, and metastasis. Mitoxantrone has been shown to inhibit HIF-1α expression, potentially through a mechanism involving the inhibition of its translation.[5][6] This action can be synergistic with drugs that are less effective in hypoxic conditions.
Mitoxantrone and the mTOR Signaling Pathway in Combination Therapy
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. In some cancers, mTOR inhibitors (rapalogs) can lead to feedback activation of pro-survival pathways like Akt. Mitoxantrone has been identified as an inhibitor of eEF-2K, a kinase involved in this feedback loop. By inhibiting eEF-2K, Mitoxantrone can block the rapalog-induced activation of Akt and autophagy, thereby sensitizing cancer cells to mTOR inhibitors.[7]
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo experiments to assess the efficacy of this compound (Mitoxantrone) in combination with other chemotherapeutics. Researchers should optimize these protocols for their specific cell lines, animal models, and combination agents.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Mitoxantrone in combination with another chemotherapeutic agent on cancer cell lines.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MOLT-3)
-
Complete cell culture medium
-
This compound (Mitoxantrone)
-
Combination chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of Mitoxantrone and the combination agent in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells for:
-
Vehicle control (medium with solvent)
-
Mitoxantrone alone
-
Combination agent alone
-
Mitoxantrone and combination agent together
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies apoptosis induced by Mitoxantrone in combination with another agent using flow cytometry.[9]
Materials:
-
Cancer cell line treated with the drug combination
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Mitoxantrone, the combination agent, or the combination for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways, such as the mTOR pathway, following treatment with Mitoxantrone combinations.[6]
Materials:
-
Treated cancer cell lysates
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of Mitoxantrone combination therapy in a subcutaneous tumor xenograft model.[10]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., PC-3)
-
This compound (Mitoxantrone) and combination agent formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, Mitoxantrone alone, combination agent alone, combination therapy).
-
Treatment Administration: Administer drugs according to the desired schedule and route (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Monitoring: Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
This compound (Mitoxantrone), in combination with other chemotherapeutic agents, presents a promising strategy for enhancing anticancer efficacy. The provided application notes and protocols offer a framework for researchers to explore these combinations in preclinical settings. A thorough understanding of the molecular mechanisms and careful experimental design are crucial for the successful development of novel and effective cancer therapies based on Mitoxantrone.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of mitoxantrone in combination with other anticancer agents on a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Combined treatment of mitoxantrone sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Mitoxantrone Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone diacetate is a potent antineoplastic agent widely used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This interference with DNA processes leads to DNA strand breaks, ultimately triggering cellular apoptosis and cell cycle arrest. Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to Mitoxantrone treatment, providing valuable insights into its efficacy and mechanism of action.
These application notes provide detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with Mitoxantrone diacetate using flow cytometry. The accompanying data and visualizations offer a comprehensive guide for researchers in cancer biology and drug development.
Mechanism of Action of Mitoxantrone
Mitoxantrone exerts its cytotoxic effects primarily through two interconnected pathways:
-
DNA Intercalation and Topoisomerase II Inhibition : Mitoxantrone binds to DNA, distorting its structure and preventing the normal functioning of topoisomerase II. This leads to the accumulation of double-strand DNA breaks.
-
Induction of Apoptosis and Cell Cycle Arrest : The resulting DNA damage activates cellular stress responses, culminating in programmed cell death (apoptosis) and arrest of the cell cycle, predominantly in the G2/M phase. A key signaling pathway involved is the Akt/FOXO3 pathway, where Mitoxantrone treatment leads to the upregulation of pro-apoptotic proteins such as Bax and Bim, and the downregulation of anti-apoptotic proteins like Bcl-2.
Data Presentation
The following tables summarize the quantitative effects of Mitoxantrone diacetate on apoptosis and cell cycle distribution in MCF7 breast cancer cells after 48 hours of treatment, as determined by flow cytometry.
Table 1: Effect of Mitoxantrone Diacetate on Apoptosis in MCF7 Cells [1]
| Treatment Group | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (RPMI) | - | 1.82 | 2.00 | 3.82 |
| Mitoxantrone | 250 nM | 9.83 | 9.80 | 19.63 |
| Mitoxantrone | 600 nM | 23.09 | 23.09 | 46.18 |
Table 2: Effect of Mitoxantrone Diacetate on Cell Cycle Distribution in MCF7 Cells [1]
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (RPMI) | - | 65.2 | 23.5 | 11.3 |
| Mitoxantrone | 250 nM | 45.8 | 18.7 | 35.5 |
| Mitoxantrone | 600 nM | 38.1 | 15.2 | 46.7 |
Signaling Pathway
References
Dhaq Diacetate (Mitoxantrone Diacetate): A Tool for Interrogating DNA Repair Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dhaq diacetate, chemically known as Mitoxantrone diacetate, is a potent antineoplastic agent belonging to the anthracenedione class of compounds. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DNA double-strand breaks (DSBs), triggering a robust cellular DNA damage response (DDR). This property makes this compound a valuable tool for studying the intricate network of DNA repair pathways, including non-homologous end joining (NHEJ) and homologous recombination (HR), and for identifying novel therapeutic targets to overcome cancer cell resistance.
Mechanism of Action: Inducing DNA Damage
This compound intercalates into DNA and disrupts the function of topoisomerase II. This interference prevents the re-ligation of DNA strands that have been cleaved by the enzyme, resulting in the formation of persistent DSBs. The cellular response to these breaks involves the activation of a complex signaling network aimed at repairing the damage or, if the damage is too extensive, inducing apoptosis.
Quantitative Data on this compound Activity
The cytotoxic and DNA-damaging effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 0.008 | [1] |
| THP-1 | Acute Monocytic Leukemia | 0.012 | [1] |
| MDA-MB-231 | Breast Carcinoma | 0.018 | [1] |
| MCF-7 | Breast Carcinoma | 0.196 | [1] |
Studies have also quantified the extent of DNA damage and cell cycle arrest induced by this compound. For example, treatment of Saccharomyces cerevisiae with 8 µg/ml of mitoxantrone resulted in a 50% decrease in colony-forming units, indicating significant loss of cell viability due to DNA damage[1]. In MCF7 breast cancer cells, treatment with 250 nM and 600 nM of mitoxantrone for 48 hours led to a significant increase in the percentage of cells in the G2/M phase, from 13.35% in control cells to 44.50% and 54.58%, respectively[2].
Key DNA Repair Pathways and Signaling Cascades Modulated by this compound
The DNA double-strand breaks induced by this compound activate two major repair pathways:
-
Non-Homologous End Joining (NHEJ): This is a rapid but error-prone pathway that directly ligates the broken DNA ends. A key player in this pathway is the DNA-dependent protein kinase (DNA-PK), which is recruited to the DSB sites.
-
Homologous Recombination (HR): This is a high-fidelity repair pathway that uses a homologous template to accurately repair the break. Key proteins in this pathway include RAD51 and BRCA1.
The cellular response to this compound-induced DNA damage is orchestrated by a complex signaling cascade initiated by sensor proteins like the MRN complex (MRE11-RAD50-NBS1). This leads to the activation of apical kinases, primarily Ataxia Telangiectasia Mutated (ATM) and also Ataxia Telangiectasia and Rad3-related (ATR) under certain conditions. Activated ATM, in turn, phosphorylates a multitude of downstream targets, including the checkpoint kinase 2 (Chk2) and the histone variant H2AX (to form γH2AX), which serves as a beacon for the recruitment of DNA repair factors to the damage site.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study DNA repair mechanisms using this compound.
Experimental Workflow
Protocol 1: Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to detect DNA single- and double-strand breaks in individual cells.
Materials:
-
This compound (Mitoxantrone diacetate)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or Propidium Iodide)
-
Microscope slides
-
Coverslips
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, gently harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and let it solidify.
-
Mix approximately 10 µL of the cell suspension with 90 µL of 0.5% LMPA (at 37°C).
-
Quickly pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on ice for 10 minutes to solidify the agarose.
-
-
Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides from the tank and immerse them in neutralizing buffer for 5 minutes. Repeat this step three times.
-
Staining: Stain the slides with a DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify DNA damage (e.g., by measuring tail length, tail moment, or percentage of DNA in the tail).
Protocol 2: γH2AX Foci Formation Assay (Immunofluorescence)
This assay is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX.
Materials:
-
This compound (Mitoxantrone diacetate)
-
Cultured cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound at desired concentrations and for various time points.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
This compound (Mitoxantrone diacetate)
-
Cultured cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with this compound as described in the previous protocols.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a DNA damage-induced checkpoint arrest.
Conclusion
This compound is a powerful pharmacological tool for inducing DNA double-strand breaks and activating the DNA damage response. The protocols outlined in this document provide a framework for researchers to investigate the intricate mechanisms of DNA repair and cell cycle control. By employing these methods, scientists can gain valuable insights into how cancer cells respond to genotoxic stress, potentially leading to the development of more effective cancer therapies and strategies to overcome drug resistance.
References
Troubleshooting & Optimization
Troubleshooting Dhaq diacetate insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhaq diacetate.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What are the common reasons for this?
A1: Insolubility of this compound, also known as Mitoxantrone diacetate, can be attributed to several factors. As a hydrophobic compound, it has limited solubility in aqueous solutions. Key reasons for poor dissolution include using an inappropriate solvent, incorrect pH of the solution, or insufficient agitation. Mitoxantrone, the parent compound of this compound, is sparingly soluble in water but slightly soluble in methanol and practically insoluble in acetonitrile, chloroform, and acetone.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: For creating stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for this compound's parent compound, mitoxantrone hydrochloride, with a solubility of approximately 50 mg/mL.[2] Ethanol can also be used, with a solubility of around 5 mg/mL for the hydrochloride salt.[2] For final experimental concentrations in aqueous media, it is crucial to first dissolve the compound in a minimal amount of a suitable organic solvent and then dilute it into the aqueous buffer.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solution can significantly impact the solubility of compounds with ionizable groups. While specific data for this compound is limited, the hydrochloride salt of its parent compound, mitoxantrone, is most stable in a pH range of 2-4.5 and becomes unstable as the pH increases to 7.4.[1] This suggests that maintaining a slightly acidic pH may be beneficial for solubility and stability.
Q4: Can I heat the solution to improve solubility?
Q5: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A5: This is a common issue when working with hydrophobic compounds. The final concentration of the organic solvent (like DMSO) in your aqueous medium may be too low to maintain the solubility of this compound. To address this, you can try a few strategies:
-
Decrease the final concentration of this compound: A lower concentration may stay in solution.
-
Increase the final concentration of the co-solvent: While high concentrations of DMSO can be toxic to cells, a slightly higher percentage might be tolerated and improve solubility. It is essential to run a vehicle control to assess the effect of the solvent on your cells.
-
Use a different dilution method: Instead of adding the stock solution directly to the full volume of medium, try adding it to a smaller volume first and then gradually adding more medium while vortexing.
-
Consider using co-solvents or surfactants: Co-solvents like glycerin or PEG400, or non-ionic surfactants like Tween 80 or Tween 20, can help to increase the solubility of hydrophobic compounds in aqueous media.[3]
Troubleshooting Guide
Issue: this compound powder is not dissolving in the initial solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Switch to a recommended organic solvent such as DMSO or DMF. |
| Insufficient mixing | Vortex the solution vigorously for at least 1-2 minutes. |
| Compound aggregation | Use a sonicator water bath for 5-10 minutes to break up aggregates. |
Issue: Precipitate forms after adding the stock solution to an aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low final co-solvent concentration | Decrease the final concentration of this compound or slightly increase the final percentage of the organic co-solvent (ensure to run a vehicle control). |
| Poor mixing during dilution | Add the stock solution to a smaller volume of the aqueous solution first, then add the remaining volume with continuous mixing. |
| Saturation limit exceeded | The final concentration is above the solubility limit in the aqueous medium. Try a lower final concentration. |
| pH of the aqueous medium | Adjust the pH of the final solution to be slightly acidic, if compatible with your experimental system. |
Quantitative Data: Solubility of Mitoxantrone Hydrochloride
The following table summarizes the solubility of Mitoxantrone hydrochloride, a closely related salt to this compound, in various solvents. This data can serve as a guide for selecting appropriate solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~ 50 mg/mL | [2] |
| Dimethylformamide (DMF) | ~ 50 mg/mL | [2] |
| Ethanol | ~ 5 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 10 mg/mL | [2] |
| Water | Sparingly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Acetonitrile | Practically insoluble | [1] |
| Chloroform | Practically insoluble | [1] |
| Acetone | Practically insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant vial.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) in a water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Thaw the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
To minimize precipitation, perform a serial dilution. For example, first, dilute the stock solution 1:10 in the organic solvent used for the stock.
-
Add the desired volume of the diluted stock solution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling the medium.
-
Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
Signaling Pathways and Experimental Workflows
This compound (Mitoxantrone) is known to act as a topoisomerase II inhibitor, which disrupts DNA synthesis and repair.[4] It is also involved in other cellular pathways.
This compound has also been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to low oxygen.
A typical experimental workflow for assessing the cytotoxic effects of this compound on cancer cells is outlined below.
References
Technical Support Center: Optimizing Mitoxantrone Diacetate for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mitoxantrone diacetate concentration for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mitoxantrone diacetate and how does it induce cytotoxicity?
A1: Mitoxantrone diacetate is a synthetic anthracenedione agent.[1][2] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] This leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5] Mitoxantrone is a cell cycle phase-nonspecific drug.[3] It can also generate reactive oxygen species (ROS), which contribute to DNA damage and cellular stress.[4]
Q2: What is a good starting concentration range for Mitoxantrone diacetate in a cytotoxicity assay?
A2: The optimal concentration of Mitoxantrone diacetate is highly dependent on the cell line being tested. A broad range of concentrations should be initially screened to determine the IC50 (the concentration that inhibits 50% of cell growth). Based on published data, a starting range of 0.001 µM to 10 µM is often a reasonable starting point for many cancer cell lines.[6][7] For hematopoietic cell lines, concentrations as low as 10 ng/ml (approximately 0.02 µM) have shown profound growth inhibition.[5]
Q3: How long should I incubate the cells with Mitoxantrone diacetate?
A3: Incubation times for cytotoxicity assays with Mitoxantrone diacetate typically range from 24 to 72 hours.[6][8] The optimal time can vary between cell lines and is dependent on their doubling time. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most appropriate endpoint for your specific cell line and experimental goals.[8]
Q4: My IC50 values for Mitoxantrone diacetate are not consistent between experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: Ensure that the initial number of cells seeded is consistent across all wells and experiments. Over-confluent or sparsely populated wells can lead to variability.[9][10]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number. Cells at high passage numbers can exhibit altered drug sensitivity.
-
Reagent Preparation: Prepare fresh serial dilutions of Mitoxantrone diacetate for each experiment. The drug's potency can be affected by storage conditions and freeze-thaw cycles, although one study showed it maintained cytotoxicity after multiple freeze-thaw cycles.[11][12]
-
Assay Protocol Variations: Strictly adhere to the same incubation times, reagent volumes, and reading parameters for each experiment.[9]
-
Vehicle Control: Ensure the solvent used to dissolve Mitoxantrone diacetate (e.g., DMSO) is present at the same final concentration in all wells, including the vehicle control, and that this concentration is not cytotoxic to the cells.[6]
Q5: The cytotoxicity of Mitoxantrone diacetate in my assay is lower than expected. What can I do?
A5: If you observe lower-than-expected cytotoxicity, consider the following:
-
Concentration Range: You may need to test higher concentrations of Mitoxantrone diacetate.
-
Incubation Time: A longer incubation period may be required for the cytotoxic effects to become apparent.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to Mitoxantrone. This can be due to various mechanisms, such as increased drug efflux or altered topoisomerase II expression.
-
Assay Method: Some cytotoxicity assays, like those based on mitochondrial function (e.g., MTT), can be affected by compounds that interfere with cellular metabolism.[9][13] Consider using an alternative assay that measures a different endpoint, such as membrane integrity (e.g., LDH release) or DNA content (e.g., CyQUANT).
Data Presentation
Table 1: Reported IC50 Values of Mitoxantrone in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Carcinoma | 0.018 |
| MCF-7 | Breast Carcinoma | 0.196 |
| HL-60 | Promyelocytic Leukemia | 0.008 |
| THP-1 | Acute Monocytic Leukemia | 0.012 |
Data extracted from BenchChem Application Notes.[6]
Table 2: Recommended Starting Parameters for a Cytotoxicity Assay
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| Mitoxantrone Concentration Range | 0.001 µM to 10 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, and 72 hours |
| Vehicle Control | DMSO at a final concentration of <0.5% |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of Mitoxantrone diacetate on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mitoxantrone diacetate
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Preparation and Treatment:
-
Prepare a stock solution of Mitoxantrone diacetate in DMSO.
-
Perform serial dilutions of the Mitoxantrone diacetate stock solution in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the Mitoxantrone diacetate dilutions to the respective wells.[6]
-
Include a vehicle control group that receives medium with the same final concentration of DMSO used in the drug-treated wells.[6]
-
Include a "no-cell" control with medium only for background measurement.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Mitoxantrone diacetate concentration to determine the IC50 value using a non-linear regression curve fit.[14][15]
-
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for determining the optimal concentration of Mitoxantrone diacetate.
References
- 1. neurology.org [neurology.org]
- 2. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 5. Mitoxantrone sensitivity of human hematopoietic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intracellular concentrations of mitoxantrone in leukemic cells in vitro vs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the in vitro cytotoxicity of mitoxantrone following repeated freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. An automated differential nuclear staining assay for accurate determination of mitocan cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Dhaq diacetate stability and storage guidelines for researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines on the stability and storage of Dhaq diacetate (also known as Mitoxantrone diacetate).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a dry, tightly sealed container to minimize degradation from moisture and temperature fluctuations.[1][2]
Q2: How should I store this compound in solution for long-term use?
A2: The stability of this compound in solution is highly dependent on the solvent and storage temperature. For aqueous solutions, a pH range of 2-4.5 is critical for maximum stability.[1][3] Solutions of the related compound, Mitoxantrone hydrochloride, diluted in 0.9% sodium chloride have demonstrated stability for up to 84 days when stored at 2°C–8°C with light protection.[1][4] While refrigeration is generally recommended, concentrated solutions may precipitate, but this can often be reversed by warming the solution to room temperature.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]
Q3: What are suitable solvents for preparing this compound stock solutions?
A3: Sterile water for injection and 0.9% sodium chloride are commonly used solvents for preparing stock solutions.[1] The pH of the final solution should be maintained between 2 and 4.5 for optimal stability.[1][3]
Q4: Is this compound sensitive to light?
A4: this compound is not considered to be photolabile.[1][3] Studies on its parent compound, Mitoxantrone hydrochloride, have shown no degradation after exposure to direct sunlight for a month.[3] However, as a general laboratory practice, it is always prudent to protect solutions from prolonged or intense light exposure.
Q5: What are the known degradation pathways for this compound?
A5: this compound is unstable at a neutral pH of 7.4.[1][3] Degradation can also be induced by strong oxidizing agents.[5] One study on the degradation of mitoxantrone in water identified transformation products resulting from the loss of the amino alcohol side chains and the formation of a dicarboxylic acid derivative.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in refrigerated solutions | Low temperature causing reduced solubility of concentrated solutions. | Gently warm the solution to room temperature to redissolve the precipitate.[1] |
| Inconsistent experimental results | Degradation due to improper storage. | Verify storage conditions (temperature, pH of solution). Prepare fresh solutions from solid compound.[1] |
| Inhomogeneous solution after thawing. | Ensure the solution is completely thawed and vortexed thoroughly before use.[1] | |
| Adsorption to container surfaces. | Use low-binding tubes and vials. Consider using silanized glassware.[1] | |
| Loss of compound activity | Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1] |
| pH of the solution is outside the optimal range. | Ensure the pH of the solution is between 2 and 4.5 for maximum stability.[1][3] |
Stability Data Summary
Storage Conditions for this compound (Solid)
| Parameter | Recommendation |
| Temperature | -20°C[1][2] |
| Container | Dry, tightly sealed container[7] |
| Light Exposure | Protect from light (general good practice) |
Stability of Mitoxantrone Hydrochloride Solutions (0.1 - 0.6 mg/mL in 0.9% Sodium Chloride)
| Storage Temperature | Light Condition | Duration | Stability |
| 2°C - 8°C | Protected from light | 84 days | Stable[1][4] |
| 20°C - 25°C | Normal fluorescent light | 84 days | Stable[4] |
| 4°C and 23°C | Not specified | 42 days | >90% of initial concentration retained[8][9] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a general method for determining the stability of this compound in a specific solvent and under various storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in the desired solvent (e.g., 0.9% sodium chloride) to a final concentration of 1 mg/mL.
-
Ensure the pH of the final solution is within the optimal range of 2-4.5.[1][3]
-
Filter-sterilize the solution if required for the intended application.[1]
2. Storage Conditions:
-
Aliquot the stock solution into multiple, single-use, low-binding vials.[1]
-
Store the aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature; protected from light, exposed to light).[1]
3. Time Points for Analysis:
-
Analyze samples at predetermined time points (e.g., Day 0, 7, 14, 28, 56, and 84).
4. HPLC Analysis:
-
At each time point, analyze a fresh aliquot from each storage condition.
-
Use a validated, stability-indicating HPLC method. An example method would involve a C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile and triethylammonium phosphate buffer) and UV detection at an appropriate wavelength (e.g., 243 nm).[8]
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from a freshly prepared standard solution.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration at Day 0.
-
A common threshold for stability is the retention of at least 90% of the initial concentration.[1]
Visualizations
Caption: Workflow for this compound stability assessment.
Caption: this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitoxantrone diacetate - Immunomart [immunomart.com]
- 3. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physicochemical stability of Mitoxantrone Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. targetmol.com [targetmol.com]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Mitoxantrone Stability in Syringes and Glass Vials and Evaluation of Chemical Contamination | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Technical Support Center: Dhaq Diacetate (Mitoxantrone Diacetate)
Welcome to the technical support center for Dhaq diacetate (Mitoxantrone diacetate). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Mitoxantrone diacetate, is a synthetic anthracenedione-derived antineoplastic agent.[1] Its primary mechanisms of action are:
-
DNA Intercalation: It binds to DNA, distorting its structure and interfering with replication and transcription.[1][2]
-
Inhibition of Topoisomerase II: It inhibits the enzyme topoisomerase II, which is crucial for DNA repair and replication. This inhibition leads to double-strand DNA breaks and ultimately, apoptosis (programmed cell death).[1][2][3][4][5]
Q2: What are the main applications of this compound in a research setting?
A2: this compound is primarily used in cancer research to study its cytotoxic effects on various cancer cell lines.[1] It is a valuable tool for investigating cellular processes such as apoptosis, cell cycle arrest, and DNA damage response.[1][4] It is also used in studies related to multidrug resistance and as a potential photosensitizer in photodynamic therapy.[6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents like Dimethyl sulfoxide (DMSO) and ethanol.[7][8] A common practice is to prepare a high-concentration stock solution in DMSO. For aqueous solutions, it has some solubility in PBS (pH 7.2), but it is recommended to prepare fresh aqueous solutions and not store them for more than a day.[7][8] Always protect the stock solution from light.
Q4: What are the recommended storage conditions for this compound?
A4: Solid this compound should be stored at -20°C.[3] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, although some studies suggest it maintains cytotoxicity after multiple freeze-thaw cycles.[9] Diluted aqueous solutions are less stable and should ideally be prepared fresh for each experiment.[7][8] Some studies have shown stability of diluted solutions in 0.9% sodium chloride for extended periods when stored at 2-8°C and protected from light.[10][11]
Troubleshooting Guide
Issue 1: Low or Inconsistent Cytotoxicity
-
Q: I am not observing the expected level of cell death in my cancer cell line after treatment with this compound. What could be the reason?
-
A: Several factors could contribute to this:
-
Incorrect Concentration: Verify the calculations for your serial dilutions. It's advisable to test a wide range of concentrations to determine the optimal dose for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Refer to published IC50 values for your cell line or a similar one to ensure you are using an appropriate concentration range.
-
Compound Degradation: Ensure your stock solution has been stored correctly and has not expired. If in doubt, prepare a fresh stock solution. The stability of diluted solutions in media can be limited, so prepare them immediately before use.
-
Cell Density: The initial seeding density of your cells can influence the apparent cytotoxicity. Ensure consistent cell seeding across all wells and experiments.
-
-
Issue 2: Solubility Problems
-
Q: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous cell culture medium. How can I avoid this?
-
A: This is a common issue with compounds that have low aqueous solubility. Here are some tips:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to prevent both precipitation and solvent-induced cytotoxicity.
-
Pre-warming Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions, vortexing or mixing gently between each step.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as your treatment wells) to account for any effects of the solvent on cell viability.
-
-
Issue 3: High Background in Assays
-
Q: I am observing high background signal in my fluorescence-based viability assay after this compound treatment. What could be the cause?
-
A: High background can be due to several factors:
-
Autofluorescence: this compound is a blue-colored compound and may have some intrinsic fluorescence that could interfere with certain fluorescent dyes. Check the excitation and emission spectra of your dye and this compound to assess potential overlap.
-
Media Components: Phenol red in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for your assays.
-
Washing Steps: Ensure adequate washing of cells to remove any unbound compound or media components before adding your assay reagents.
-
-
Data Presentation
Table 1: Solubility of this compound (Mitoxantrone)
| Solvent | Approximate Solubility | Reference |
| DMSO | ~50 mg/mL | [7] |
| Ethanol | ~5 mg/mL | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [7] |
Table 2: IC50 Values of this compound (Mitoxantrone) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Carcinoma | 0.018 | [1] |
| MCF-7 | Breast Carcinoma | 0.196 | [1] |
| HL-60 | Promyelocytic Leukemia | 0.008 | [1] |
| THP-1 | Acute Monocytic Leukemia | 0.012 | [1] |
| HeLa | Cervical Cancer | Varies by study | [12] |
| A549 | Lung Cancer | Varies by study | [13] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).[1]
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound (Mitoxantrone diacetate).
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitoxantrone diacetate - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Mitoxantrone as a prospective photosensitizer for photodynamic therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Evaluation of the in vitro cytotoxicity of mitoxantrone following repeated freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical stability of Mitoxantrone Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
How to minimize off-target effects of Mitoxantrone diacetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Mitoxantrone diacetate during experimental studies.
I. Troubleshooting Guide: Mitoxantrone-Induced Cardiotoxicity
Cardiotoxicity is a primary dose-limiting off-target effect of Mitoxantrone. Proper experimental design and monitoring are crucial to mitigate this risk.
dot
Caption: Simplified signaling pathway of Mitoxantrone-induced cardiotoxicity.
Q1: My in vitro cardiomyocyte viability assay shows excessive cell death at low Mitoxantrone concentrations. How can I optimize the experiment?
A1: Several factors could be contributing to the observed cytotoxicity. Consider the following troubleshooting steps:
-
Concentration Range: Ensure you are using a clinically relevant concentration range. Mitoxantrone concentrations in plasma typically range from nanomolar to low micromolar.
-
Exposure Time: Reduce the initial exposure time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can determine the optimal endpoint.
-
Cell Line Sensitivity: Different cardiomyocyte cell lines (e.g., H9c2, AC16) or primary cells can exhibit varying sensitivities. Consider using a less sensitive cell line or primary cardiomyocytes from a different species.
-
Assay Interference: Mitoxantrone is a blue-colored compound and can interfere with certain viability assays (e.g., MTT). Use a non-colorimetric assay like CellTiter-Glo® or a real-time cell analysis system.
Q2: I am observing significant cardiotoxicity in my animal model (e.g., mice, rats) at a dose that is reported to be safe. What could be the issue?
A2: In vivo responses to Mitoxantrone can be influenced by several variables:
-
Strain and Species Differences: Cardiotoxicity can vary between different strains and species of animals. Ensure the strain you are using has been previously characterized for Mitoxantrone studies.
-
Cumulative Dose: Cardiotoxicity is directly related to the cumulative dose.[1][2][3] Carefully track the total dose administered over the course of the experiment. The recommended maximum lifetime cumulative dose in humans for multiple sclerosis treatment is 140 mg/m².[2][4]
-
Administration Route and Schedule: The route of administration (e.g., intravenous, intraperitoneal) and the dosing schedule can impact toxicity. Intravenous administration often leads to higher peak plasma concentrations.
-
Underlying Health Conditions: Pre-existing cardiac conditions in the animals can exacerbate Mitoxantrone-induced cardiotoxicity.[1][2]
Q3: How can I proactively reduce cardiotoxicity in my animal model?
A3: Consider co-administration with a cardioprotective agent:
-
Dexrazoxane: This iron-chelating agent has been shown to protect against Mitoxantrone-associated cardiotoxicity in animals.[5] A study in multiple sclerosis patients treated with mitoxantrone showed a cardioprotective effect of dexrazoxane.[6]
II. FAQs: Advanced Strategies to Minimize Off-Target Effects
Q4: How can novel drug delivery systems minimize Mitoxantrone's off-target effects?
A4: Encapsulating Mitoxantrone in nanocarriers can enhance its delivery to tumor tissues while reducing systemic exposure and associated toxicities.[7][8]
dot
Caption: Workflow for nanoparticle-mediated delivery of Mitoxantrone.
-
Liposomes: These are lipid-based vesicles that can encapsulate hydrophilic and lipophilic drugs.[9][10] Pegylated liposomes can improve circulation time and tumor accumulation.[11]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can provide controlled drug release.[12]
-
Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous structure that can be tailored for drug delivery.[7][13]
| Nanocarrier Type | Key Advantages | Reference |
| Liposomes | Biocompatible, can carry various drug types, established technology. | [9][10][11] |
| Solid Lipid Nanoparticles | High drug loading, controlled release, good stability. | [12] |
| Metal-Organic Frameworks | Tunable properties, high loading capacity, stimuli-responsive release. | [7][13] |
Q5: What are the key parameters to assess when developing a Mitoxantrone-loaded nanocarrier?
A5: Characterization of the nanocarrier is critical for ensuring efficacy and safety.
| Parameter | Methodology | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the size distribution, which affects biodistribution and cellular uptake. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the surface charge and stability of the nanoparticle dispersion. |
| Encapsulation Efficiency (%EE) | Spectrophotometry or HPLC after separating free drug | Quantifies the amount of drug successfully loaded into the nanoparticles. |
| Drug Release Profile | Dialysis method at different pH values (e.g., 7.4 and 5.5) | Evaluates the rate and extent of drug release under physiological and tumor microenvironment conditions. |
Q6: Can combination therapies help in minimizing Mitoxantrone's off-target effects?
A6: Yes, combining Mitoxantrone with other agents can allow for dose reduction and potentially synergistic effects, thereby minimizing toxicity.
-
Cytarabine: Used in combination for acute nonlymphocytic leukemia.[2]
-
Etoposide: Shows activity in refractory acute myelogenous leukemia when combined with Mitoxantrone.[14]
-
Interferon beta-1b: Combination therapy has been explored for multiple sclerosis.[5]
It is important to note that some combinations may not be beneficial. For instance, combining Mitoxantrone with doxorubicin did not show a protective effect against cardiotoxicity.[15]
III. Experimental Protocols
Protocol 1: In Vitro Assessment of Mitoxantrone Cardiotoxicity in H9c2 Cardiomyocytes
1. Cell Culture:
- Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment:
- Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Prepare a stock solution of Mitoxantrone diacetate in sterile water or DMSO.
- Treat the cells with a serial dilution of Mitoxantrone (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control.
3. Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay):
- After the 24-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Preparation and Characterization of Mitoxantrone-Loaded Liposomes
1. Liposome Preparation (Thin-Film Hydration Method):
- Dissolve lipids (e.g., DSPC and cholesterol at a molar ratio of 3:2) in chloroform in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film.
- Hydrate the lipid film with an ammonium sulfate solution (250 mM) by vortexing.
- Subject the liposomal suspension to several freeze-thaw cycles.
- Extrude the liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
- Remove the external ammonium sulfate by size exclusion chromatography.
- Add Mitoxantrone to the liposome suspension and incubate at 60°C to facilitate remote loading via an ammonium sulfate gradient.
- Remove unloaded Mitoxantrone by dialysis.
2. Characterization:
- Particle Size and Zeta Potential: Use a Zetasizer to measure the hydrodynamic diameter, PDI, and surface charge of the liposomes.
- Encapsulation Efficiency:
- Disrupt the liposomes using a suitable solvent (e.g., methanol).
- Quantify the total Mitoxantrone concentration using a UV-Vis spectrophotometer or HPLC.
- Quantify the free Mitoxantrone in the supernatant after centrifugation.
- Calculate %EE = [(Total Drug - Free Drug) / Total Drug] x 100.
Protocol 3: In Vivo Assessment of Cardiotoxicity in a Mouse Model
1. Animal Model:
- Use adult male C57BL/6 mice (8-10 weeks old).
- Acclimatize the animals for at least one week before the experiment.
2. Dosing Regimen:
- Administer Mitoxantrone (e.g., 2 mg/kg) via intraperitoneal or intravenous injection every other day for a total of 3 doses.
- Include a control group receiving vehicle (e.g., saline).
3. Cardiac Function Monitoring (Echocardiography):
- Perform baseline echocardiography before the first dose.
- Perform follow-up echocardiography at the end of the treatment period.
- Anesthetize the mice (e.g., with isoflurane) and perform M-mode echocardiography to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
- Calculate the Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the following formulas:
- FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
- LVEF can be derived from these measurements using standard software.[16][17]
4. Histopathology:
- At the end of the study, euthanize the animals and collect the hearts.
- Fix the hearts in 10% neutral buffered formalin.
- Embed the hearts in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for myocardial damage, inflammation, and fibrosis.
References
- 1. style | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. A Clinically Relevant Dosage of Mitoxantrone Disrupts the Glutathione and Lipid Metabolic Pathways of the CD-1 Mice Brain: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Node Attributes | Graphviz [graphviz.org]
- 5. A pilot trial of combination therapy with mitoxantrone and interferon beta-1b using monthly gadolinium-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Effects of mitoxantrone in combination with other anticancer agents on a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation, characterization, and stability of liposome-based formulations of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Mitoxantrone Hydrochloride-Loaded Liposomes and Investigation of Pharmacodynamics and Pharmacokinetics [journal11.magtechjournal.com]
- 11. Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy [mdpi.com]
- 12. Mitoxantrone-loaded lipid nanoparticles for breast cancer therapy - Quality-by-design approach and efficacy assessment in 2D and 3D in vitro cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Combination of mitoxantrone and etoposide in refractory acute myelogenous leukemia--an active and well-tolerated regimen [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Measuring Left Ventricular Ejection Fraction - Techniques and Potential Pitfalls | ECR Journal [ecrjournal.com]
- 17. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
Dhaq diacetate degradation products and their impact on experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dhaq diacetate, with a focus on its degradation products and their potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to Mitoxantrone?
A1: this compound is the diacetate salt of Mitoxantrone, a potent antineoplastic agent.[1] In solution, this compound dissociates, and the active component is Mitoxantrone. Therefore, for the purpose of understanding its biological activity and stability, information pertaining to Mitoxantrone is directly relevant.
Q2: What is the primary mechanism of action of this compound (Mitoxantrone)?
A2: Mitoxantrone is a type II topoisomerase inhibitor.[2] It works by intercalating into DNA, which disrupts DNA synthesis and repair in both healthy and cancerous cells.[2][3] This action leads to DNA strand breaks and subsequent cell death. Additionally, it has been shown to suppress the proliferation of T-cells, B-cells, and macrophages, and inhibit the secretion of proinflammatory cytokines.[4]
Q3: What are the known degradation pathways for this compound (Mitoxantrone)?
A3: Mitoxantrone is susceptible to degradation, primarily through hydrolysis and oxidation.[5] Forced degradation studies have shown that modifications often occur on the side chains of the molecule.[6] One identified degradation pathway involves the acid-catalyzed oxidation by nitrite, leading to the formation of a cyclized product, hexahydronaphtho[2,3-f]quinoxaline-7,12-dione.[7] Other identified degradation products include monocarboxylic and dicarboxylic acid derivatives.[8]
Q4: How can the degradation of this compound impact my experimental results?
A4: The degradation of this compound (Mitoxantrone) can lead to a decrease in the concentration of the active compound, potentially resulting in reduced efficacy in biological assays.[1] The formation of degradation products can also introduce new, unknown variables into your experiment. While some degradation products may be inactive, others could have their own biological effects, leading to confounding results. For instance, oxidized metabolites of Mitoxantrone have been suggested to be responsible for its cytotoxic effects.[9]
Q5: What are the recommended storage conditions for this compound solutions?
A5: For optimal stability, Mitoxantrone hydrochloride solutions should be stored at 2-8°C.[10] The pH of the solution is a critical factor for stability, with a pH range of 2-4.5 providing maximum stability.[11] The compound is reported to be unstable at a pH of 7.4.[11] While not highly sensitive to light, it is good practice to protect solutions from direct, prolonged light exposure.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Action |
| Reduced or inconsistent drug efficacy in cell-based assays. | Degradation of this compound (Mitoxantrone) in stock or working solutions. | - Prepare fresh solutions from a solid, properly stored compound.- Verify the pH of your culture medium and other solutions; Mitoxantrone is less stable at neutral or alkaline pH.[11]- Protect solutions from prolonged exposure to light and elevated temperatures.[11][12] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | - Analyze a freshly prepared standard to confirm the retention time of the parent compound.- Review your sample preparation and storage procedures to minimize degradation.- Consider performing forced degradation studies (e.g., acid/base hydrolysis, oxidation) to identify the retention times of potential degradation products.[6] |
| Variability between experimental replicates. | Inconsistent handling of this compound solutions. | - Ensure all solutions are prepared and stored under identical conditions.- Use a consistent and validated protocol for preparing working dilutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles, although Mitoxantrone has shown some stability to this. |
| Poor signal intensity of Mitoxantrone in LC-MS analysis. | Adsorption of the compound to container surfaces or inefficient extraction. | - Use low-binding tubes and pipette tips.- Optimize your sample extraction protocol to ensure efficient recovery from the matrix.[13] |
Quantitative Data Summary
Table 1: Stability of Mitoxantrone Solutions under Different Storage Conditions
| Concentration & Diluent | Storage Temperature | Storage Duration | Remaining Concentration | Reference |
| 2 mg/mL in original glass vial | 4°C or 23°C | 42 days | > 90% | [14] |
| 0.1 mg/mL and 0.6 mg/mL in 0.9% NaCl (PO bags) | 2°C–8°C (light protected) | 84 days | Stable | [12] |
| 0.1 mg/mL and 0.6 mg/mL in 0.9% NaCl (PO bags) | 20°C–25°C (no light protection) | 84 days | Slight decrease | [12] |
| 0.2 mg/mL in sterile water (PVC reservoirs) | 4°C and 37°C | 14 days | No loss detected by HPLC | [11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Assess Cytotoxicity
This protocol is designed to determine the cytotoxic effects of this compound (Mitoxantrone) on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Mitoxantrone)
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution (typically prepared in DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration well).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing of this compound (Mitoxantrone) to induce degradation and facilitate the identification of degradation products.
Materials:
-
This compound (Mitoxantrone)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[6]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.[6]
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C) for a specified period.[6]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to that of a freshly prepared, unstressed sample to identify degradation peaks.
Visualizations
Caption: Simplified signaling pathway of Mitoxantrone's action.
Caption: General experimental workflow for studying this compound's effects.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid-catalyzed oxidation of the anticancer agent mitoxantrone by nitrite ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of mitoxantrone. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. benchchem.com [benchchem.com]
- 11. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Physicochemical stability of Mitoxantrone Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 13. benchchem.com [benchchem.com]
- 14. Mitoxantrone Stability in Syringes and Glass Vials and Evaluation of Chemical Contamination | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving Dhaq Diacetate (Mitoxantrone) Efficacy in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Dhaq diacetate (Mitoxantrone). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synonym for Mitoxantrone diacetate, an anthracenedione-derived chemotherapeutic agent. Its primary mechanism of action involves:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, which disrupts the normal helical structure and interferes with DNA replication and transcription.
-
Topoisomerase II Inhibition: Mitoxantrone inhibits the activity of topoisomerase II, an enzyme crucial for DNA repair and replication. This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis).
Q2: My cancer cell line has become resistant to this compound. What are the common mechanisms of resistance?
Resistance to Mitoxantrone is a significant challenge and can arise from several molecular changes within the cancer cells. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a primary cause of resistance. These membrane proteins act as pumps, actively removing Mitoxantrone from the cell, thereby reducing its intracellular concentration and efficacy. Key transporters involved are:
-
P-glycoprotein (P-gp/MDR1/ABCB1)
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)
-
Breast Cancer Resistance Protein (BCRP/MXR/ABCG2)[1]
-
-
Alterations in the Drug Target: Changes in the topoisomerase II enzyme can also confer resistance. This can include:
-
Decreased expression of topoisomerase IIα or IIβ isoforms.
-
Mutations in the TOP2A or TOP2B genes that reduce the enzyme's affinity for Mitoxantrone.
-
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis can counteract the cytotoxic effects of Mitoxantrone. Commonly implicated pathways include:
Troubleshooting Guide
Problem: I am observing a significant increase in the IC50 value of this compound in my cell line over time.
This is a classic indication of acquired resistance. The following steps can help you diagnose the underlying mechanism and explore potential solutions.
Step 1: Confirm the Resistance Phenotype
First, it is essential to quantify the level of resistance. You can achieve this by performing a cell viability assay to compare the IC50 values of your resistant cell line with the parental (sensitive) cell line.
Table 1: IC50 Values of Mitoxantrone in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | Sensitive | 39 | [5] |
| MCF7 | Breast Carcinoma | Sensitive | 41 | [5] |
| MCF7/MX | Breast Carcinoma | Mitoxantrone-Resistant | >400 | [5] |
| NCI-H460 | Non-small cell lung | Sensitive | - | [6] |
| NCI-H460/MX20 | Non-small cell lung | Mitoxantrone-Resistant | - | [6] |
Note: IC50 values can vary between labs and experimental conditions.
Step 2: Investigate the Mechanism of Resistance
Based on the common resistance mechanisms, you can perform a series of experiments to identify the cause in your specific cell line.
Step 3: Strategies to Overcome Resistance
Once you have a potential mechanism of resistance, you can employ several strategies to improve the efficacy of this compound.
Combining Mitoxantrone with other agents can overcome resistance by targeting the resistance mechanism or by inducing cell death through an alternative pathway.
Table 2: Combination Strategies to Overcome Mitoxantrone Resistance
| Combination Agent | Target/Mechanism | Effect | Reference |
| Efflux Pump Inhibitors | |||
| Cyclosporine A | Broad-spectrum ABC transporter inhibitor | Reverses Mitoxantrone efflux | [7] |
| Fumitremorgin C | BCRP (ABCG2) inhibitor | Reverses Mitoxantrone resistance in BCRP-overexpressing cells | [8] |
| Chemotherapeutic Agents | |||
| Cisplatin | DNA cross-linking agent | Synergistic cytotoxicity | [9] |
| Cytarabine | Antimetabolite | Synergistic cytotoxicity in leukemia | [9] |
| Targeted Pathway Inhibitors | |||
| ZSTK474 | PI3K inhibitor | Can be synergistic in leukemia cells with activated PI3K/Akt pathway | [2] |
| AZD0364 | ERK1/2 inhibitor | Can be synergistic in leukemia cells with activated MAPK/ERK pathway | [2] |
The activation of pro-survival signaling pathways like PI3K/Akt and MAPK/ERK is a key mechanism of resistance. Targeting these pathways can re-sensitize resistant cells to Mitoxantrone.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Mitoxantrone.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mitoxantrone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Mitoxantrone in complete medium.
-
Remove the medium from the wells and add 100 µL of the Mitoxantrone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Mitoxantrone, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.[10]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Drug Efflux Assay (Flow Cytometry)
This protocol is for assessing the efflux of Mitoxantrone from resistant cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
Mitoxantrone
-
Efflux pump inhibitor (e.g., Cyclosporine A)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
To one set of tubes, add the efflux pump inhibitor (e.g., 5 µM Cyclosporine A) and incubate for 30 minutes at 37°C. To the other set, add vehicle control.
-
Add Mitoxantrone to all tubes at a final concentration of 10 µM and incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of Mitoxantrone using a flow cytometer with appropriate excitation and emission wavelengths (e.g., excitation at 633 nm and emission at >650 nm).
-
Compare the median fluorescence intensity (MFI) of the cells treated with and without the efflux pump inhibitor. A significant increase in MFI in the presence of the inhibitor indicates active drug efflux.[7]
Protocol 3: Western Blot for Topoisomerase IIα/β
This protocol is for determining the expression levels of topoisomerase IIα and IIβ.
Materials:
-
Sensitive and resistant cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Topoisomerase IIα and Topoisomerase IIβ
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
References
- 1. Induction of the ABC-transporters Mdr1/P-gp (Abcb1), mrpl (Abcc1), and bcrp (Abcg2) during establishment of multidrug resistance following exposure to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry-based assessment of mitoxantrone efflux from leukemic blasts varies with response to induction chemotherapy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
Adjusting Dhaq diacetate treatment time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Dhaq diacetate." Given the potential ambiguity of this term, this guide addresses the experimental use of Dihydroxyanthraquinone (DHAQ) diacetate (also known as Mitoxantrone), a chemotherapeutic agent, as well as two common laboratory reagents with similar-sounding names: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH2-DA) and Fluorescein diacetate (FDA).
Section 1: Dihydroxyanthraquinone (DHAQ) Diacetate (Mitoxantrone)
Dihydroxyanthraquinone (DHAQ) diacetate, commercially known as Mitoxantrone, is a potent antineoplastic agent. Its primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II, which lead to DNA strand breaks and apoptosis.[1] Optimizing treatment time and concentration is critical for achieving desired experimental outcomes while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dihydroxyanthraquinone (DHAQ) diacetate?
A1: Dihydroxyanthraquinone diacetate acts as a DNA intercalating agent and an inhibitor of topoisomerase II.[1] This dual action disrupts DNA replication and repair processes, ultimately inducing apoptosis in proliferating cells.[1][2]
Q2: What is a typical starting concentration and treatment duration for in vitro experiments?
A2: For in vitro cell culture experiments, a common starting point for Dihydroxyanthraquinone diacetate (Mitoxantrone) is in the low micromolar to nanomolar range. Studies have shown effective cytotoxicity in various cancer cell lines with concentrations ranging from 0.01 µM to 1.0 µM, with incubation times between 1 to 72 hours.[1][3] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: My cells are not showing the expected level of apoptosis. What are the possible reasons?
A3: Several factors could contribute to a lack of apoptotic response:
-
Sub-optimal Concentration/Duration: The concentration of Dihydroxyanthraquinone diacetate may be too low, or the treatment time too short. We recommend performing a titration experiment to determine the IC50 value for your cell line.
-
Cell Line Resistance: Some cell lines exhibit intrinsic or acquired resistance to Mitoxantrone. This can be due to mechanisms such as increased drug efflux, alterations in topoisomerase II, or enhanced DNA repair mechanisms.
-
Improper Drug Handling: Ensure the compound is properly dissolved and stored to maintain its activity.
Q4: I am observing high levels of cytotoxicity even at very short treatment times. How can I modulate this?
A4: If you are observing excessive cell death, consider the following adjustments:
-
Reduce Concentration: Lower the concentration of Dihydroxyanthraquinone diacetate used in your experiments.
-
Shorten Treatment Duration: Decrease the incubation time. For some sensitive cell lines, a treatment of just a few hours may be sufficient.
-
Pulsatile Dosing: Consider a "pulse-chase" experiment where cells are exposed to the drug for a short period, followed by washing and incubation in drug-free media. Studies have shown that even a short burst of high-dose exposure can be effective.[4]
Data Presentation: Cytotoxicity of Dihydroxyanthraquinone Diacetate (Mitoxantrone)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Mitoxantrone in various human cancer cell lines, providing a reference for designing your experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Carcinoma | 0.018 |
| MCF-7 | Breast Carcinoma | 0.196 |
| HL-60 | Promyelocytic Leukemia | 0.008 |
| THP-1 | Acute Monocytic Leukemia | 0.012 |
Data sourced from BenchChem Application Notes.[1]
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Drug Preparation: Prepare serial dilutions of Dihydroxyanthraquinone diacetate in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the Dihydroxyanthraquinone diacetate dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Section 2: 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH2-DA)
DCFH2-DA is a widely used fluorogenic probe for detecting intracellular reactive oxygen species (ROS). The non-fluorescent DCFH2-DA readily diffuses across the cell membrane and is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH2). In the presence of ROS, DCFH2 is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for DCFH2-DA?
A1: The uptake of DCFH2-DA is rapid, often plateauing within 5-10 minutes in many cell types.[3] Therefore, a short incubation time is generally sufficient for single-read experiments. Prolonged incubation can lead to auto-oxidation and leakage of the probe from the cells.
Q2: I am observing high background fluorescence. What could be the cause?
A2: High background fluorescence can be caused by several factors:
-
Probe Instability: DCFH2-DA can be unstable in certain cell culture media. It is recommended to use a simple buffer like PBS or HBSS for incubation.[1]
-
Photo-oxidation: Exposure to light can cause auto-oxidation of the probe. Protect the probe solution and the cells from light during incubation and measurement.
-
Cellular Autoflourescence: Some cell types have high intrinsic fluorescence. Always include an unstained control to measure and subtract the background autofluorescence.
Q3: The fluorescence signal is weak or inconsistent. How can I improve it?
A3: To enhance the fluorescence signal and improve consistency:
-
Optimize Probe Concentration: The optimal concentration of DCFH2-DA can vary between cell types. A concentration range of 10-50 µM is a good starting point for optimization.
-
Ensure Complete Deacetylation: Incomplete deacetylation of DCFH2-DA will result in a lower fluorescent signal. Ensure sufficient incubation time for esterase activity.
-
Check for Probe Efflux: The oxidized, fluorescent form (DCF) can be actively transported out of some cell types, leading to a decrease in signal over time.[2] Consider using a plate reader with kinetic read capabilities to capture the peak fluorescence.
Data Presentation: DCFH2-DA Experimental Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 10 - 50 µM | Optimize for your specific cell type. |
| Incubation Time | 5 - 30 minutes | Shorter times are often better to minimize artifacts. |
| Incubation Buffer | PBS or HBSS | Avoid serum and phenol red during incubation. |
| Temperature | 37°C | For optimal cellular uptake and enzymatic activity. |
Experimental Protocols
Protocol 2: Measurement of Intracellular ROS using DCFH2-DA
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Induce Oxidative Stress: Treat cells with your experimental compound to induce ROS production. Include a positive control (e.g., H2O2) and a negative control (untreated cells).
-
Prepare DCFH2-DA Solution: Prepare a 10-50 µM working solution of DCFH2-DA in pre-warmed PBS or HBSS immediately before use. Protect from light.
-
Loading: Remove the treatment media and wash the cells once with warm PBS. Add the DCFH2-DA working solution to each well.
-
Incubation: Incubate the plate for 5-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
Mandatory Visualization
Section 3: Fluorescein Diacetate (FDA)
Fluorescein diacetate (FDA) is a cell viability indicator. Similar to DCFH2-DA, the non-fluorescent FDA is membrane-permeable and is hydrolyzed by intracellular non-specific esterases into the green fluorescent compound fluorescein. Only cells with intact membranes can retain fluorescein, making it a useful marker for cell viability.
Frequently Asked Questions (FAQs)
Q1: How long should I incubate my cells with FDA?
A1: Incubation times for FDA are typically short, ranging from 5 to 15 minutes. The optimal time can vary depending on the cell type and their esterase activity.
Q2: My negative control (dead cells) is showing fluorescence. Why?
A2: If non-viable cells are fluorescing, it could be due to:
-
Incomplete Cell Death: Ensure your method for inducing cell death is effective.
-
Residual Esterase Activity: Some esterase activity may persist for a short time after cell death.
-
Abiotic Cleavage of FDA: Some components in complex media can cause non-enzymatic cleavage of FDA.[5] It is recommended to perform the assay in a simple buffer like PBS.
Q3: How can I distinguish between cytostatic and cytotoxic effects using FDA?
A3: FDA primarily measures cell viability (intact membrane and esterase activity). To distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects, it is often used in conjunction with a DNA-binding dye like Hoechst 33342 or Propidium Iodide (PI).[6] FDA will stain viable cells, while a nuclear stain will indicate total cell number or membrane-compromised cells.
Data Presentation: FDA Staining Parameters
| Parameter | Recommended Value | Notes |
| Concentration | 1-10 µg/mL | Titrate for optimal signal-to-noise ratio. |
| Incubation Time | 5 - 15 minutes | Avoid prolonged incubation to prevent leakage. |
| Incubation Buffer | PBS | Minimizes abiotic cleavage of the probe. |
| Temperature | Room Temperature or 37°C | 37°C can enhance enzyme activity. |
Experimental Protocols
Protocol 3: Cell Viability Assessment with FDA
-
Cell Preparation: Prepare your cell suspension or adherent cells in a suitable format (e.g., 96-well plate).
-
Prepare FDA Stock Solution: Dissolve FDA in acetone or DMSO to make a stock solution (e.g., 1 mg/mL).
-
Prepare FDA Working Solution: Dilute the stock solution in PBS to the final working concentration (e.g., 1-10 µg/mL).
-
Staining: Add the FDA working solution to the cells.
-
Incubation: Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Analysis: Analyze the cells promptly by fluorescence microscopy (FITC filter set) or flow cytometry (FL1 channel).
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular concentrations of mitoxantrone in leukemic cells in vitro vs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. labeling.pfizer.com [labeling.pfizer.com]
Validation & Comparative
Validating the In Vivo Anti-Cancer Efficacy of Dhaq Diacetate (Mitoxantrone Diacetate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-cancer effects of Dhaq diacetate, chemically identified as Mitoxantrone diacetate, against other established anti-cancer agents. The data presented is collated from preclinical and clinical studies to offer an objective overview of its performance, supported by detailed experimental methodologies and visualizations of its core mechanisms of action.
Executive Summary
Mitoxantrone, the active component of this compound, is a synthetic anthracenedione derivative with potent anti-neoplastic activity. It functions primarily as a DNA intercalator and a topoisomerase II inhibitor, leading to DNA strand breaks and apoptosis in rapidly dividing cancer cells.[1][2] Additionally, emerging evidence suggests a secondary mechanism involving the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor survival and angiogenesis.[3][4] This dual mechanism of action contributes to its efficacy against a range of hematological and solid tumors. In comparative studies, Mitoxantrone often exhibits a more favorable safety profile, particularly concerning cardiotoxicity, when compared to anthracyclines like Doxorubicin.[5][6]
Comparative In Vivo Efficacy of Mitoxantrone
The following tables summarize the quantitative data from various in vivo studies, showcasing the anti-cancer effects of Mitoxantrone across different tumor models and in comparison to other chemotherapeutic agents.
Table 1: Preclinical In Vivo Efficacy of Mitoxantrone in Animal Models
| Cancer Type | Animal Model | Cell Line | Mitoxantrone Dosage | Comparator & Dosage | Key Findings |
| Leukemia | Mice | L1210 | 1.6 mg/kg/day (i.p.) | Not specified | Statistically significant number of 60-day survivors.[7] |
| Lung Carcinoma | Mice | Lewis Lung | 3.2 mg/kg/day (i.v.) | Not specified | 60% increase in lifespan.[7] |
| Breast Cancer | Nude Mice | K562/DOX Xenograft | 2 mg/kg (i.v. as SLNs) | Doxorubicin (DOX) | Co-encapsulation with β-elemene in solid lipid nanoparticles (SLNs) showed enhanced antitumor efficacy in drug-resistant xenografts.[8] |
| Canine Lymphoma | Dogs | Spontaneous | 5-6 mg/m² (i.v.) every 3 weeks | CHOP protocol (with Doxorubicin) | CMOP (Mitoxantrone substituted for Doxorubicin) protocol showed similar progression-free survival and median survival time with fewer side effects.[6] |
| Feline Sarcomas | Cats | Spontaneous | 6-6.5 mg/m² (i.v.) every 3-4 weeks | Not specified | Effective as a single rescue agent.[9] |
Table 2: Clinical Efficacy of Mitoxantrone in Human Cancers (Comparative Data)
| Cancer Type | Study Phase | Mitoxantrone Dosage | Comparator & Dosage | Key Efficacy Endpoints |
| Metastatic Breast Cancer | Phase II/III Randomized | 14 mg/m² (i.v.) every 3 weeks | Doxorubicin 75 mg/m² (i.v.) every 3 weeks | Response Rate: Mitoxantrone 20.6% vs. Doxorubicin 29.3%. Median Survival: Mitoxantrone 273 days vs. Doxorubicin 268 days. Mitoxantrone showed significantly less toxicity (nausea, vomiting, alopecia, cardiotoxicity).[10] |
| Advanced Breast Cancer | Phase II | 14 mg/m² (i.v.) every 3 weeks | Not applicable | Overall response rate of 30%. Median duration of response was 74+ weeks.[11] |
| Advanced Breast Cancer | Not specified | Not specified | Doxorubicin | Mitoxantrone offers comparable efficacy with less acute toxicity.[11] |
| Acute Non-Lymphocytic Leukemia (ANLL) - Induction Therapy | Not specified | 10-12 mg/m² for 3 days | Cytarabine 100 mg/m² for 7 days (in combination) | Successful for both first-line and second-line treatment.[12] |
Key Signaling Pathways of Mitoxantrone
Mitoxantrone's anti-cancer effects are primarily mediated through two distinct signaling pathways:
-
Inhibition of Topoisomerase II: Mitoxantrone intercalates into DNA and traps topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the formation of a stable drug-DNA-enzyme complex, preventing the re-ligation of DNA strands and resulting in double-strand breaks. These breaks trigger a cascade of events culminating in cell cycle arrest and apoptosis.[1]
-
Inhibition of HIF-1α: Under hypoxic conditions, a common feature of solid tumors, cancer cells upregulate HIF-1α, which promotes survival, angiogenesis, and metastasis. Mitoxantrone has been shown to inhibit the expression of HIF-1α, surprisingly through a mechanism that is independent of its effect on topoisomerase II.[3][4] This inhibition appears to occur at the level of protein translation.[4] By downregulating HIF-1α, Mitoxantrone can counteract the pro-survival mechanisms of cancer cells in the challenging tumor microenvironment.
Visualizing the Mechanisms of Action
The following diagrams, generated using DOT language, illustrate the key signaling pathways and a general experimental workflow for in vivo validation.
Mitoxantrone's Inhibition of Topoisomerase II Signaling Pathway
Mitoxantrone's Inhibition of HIF-1α Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vivo experiments cited in the literature.
General Protocol for Xenograft Tumor Model Studies
-
Cell Culture: Human cancer cell lines (e.g., K562/DOX for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).[8]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used to prevent rejection of human tumor xenografts.[8]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.[8]
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100 mm³), animals are randomized into treatment and control groups. Mitoxantrone, comparators, and vehicle controls are administered via the specified route (e.g., intravenous, intraperitoneal) at the designated dosages and schedule.[8]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include overall survival, body weight changes (as a measure of toxicity), and analysis of tumor tissue post-euthanasia.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
General Protocol for Spontaneous Tumor Models in Companion Animals
-
Patient Selection: Dogs or cats with naturally occurring cancers (e.g., lymphoma, sarcoma) are enrolled in clinical trials with informed owner consent.
-
Staging and Diagnosis: A complete diagnostic workup is performed, including physical examination, bloodwork, imaging (radiographs, ultrasound), and histopathological confirmation of the tumor type and grade.
-
Treatment Protocol: Patients are assigned to a treatment arm, which may include a standard-of-care protocol (e.g., CHOP) or an investigational protocol with Mitoxantrone (e.g., CMOP).[6]
-
Drug Administration: Mitoxantrone is typically administered as an intravenous infusion at a specified dose (e.g., 5-6.5 mg/m²) and frequency (e.g., every 3 weeks).[6][9]
-
Monitoring and Follow-up: Patients are closely monitored for treatment response (tumor shrinkage) and adverse events (e.g., myelosuppression, gastrointestinal upset). Regular follow-up appointments are scheduled to assess disease progression and overall survival.
-
Data Analysis: Efficacy is evaluated based on response rates (complete or partial remission), progression-free survival, and median survival time.
Conclusion
This compound (Mitoxantrone diacetate) is a potent anti-cancer agent with a well-defined mechanism of action targeting DNA integrity and a secondary pathway that mitigates tumor hypoxia responses. In vivo studies, both preclinical and clinical, have demonstrated its efficacy against a variety of cancers. Notably, its favorable toxicity profile compared to older anthracyclines like Doxorubicin makes it a valuable alternative in certain clinical settings. The provided data and protocols serve as a resource for researchers to further investigate and compare the therapeutic potential of Mitoxantrone in the ongoing development of effective cancer therapies.
References
- 1. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 2. Mitoxantrone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mitoxantrone inhibits HIF-1α expression in a topoisomerase II-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of efficacy and toxicity of doxorubicin and mitoxantrone in combination chemotherapy for canine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Co-Encapsulation of Mitoxantrone and β-Elemene in Solid Lipid Nanoparticles to Overcome Multidrug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitoxantrone | SonoPath [oldsite.sonopath.com]
- 10. Randomized clinical trial comparing mitoxantrone with doxorubicin in previously treated patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitoxantrone as first-line chemotherapy in advanced breast cancer: results of a collaborative European study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
Comparative Cytotoxicity of Dhaq Diacetate Analogs: A Guide for Researchers
An objective analysis of the cytotoxic performance of Dhaq diacetate (Mitoxantrone) analogs, supported by experimental data, to inform cancer research and drug development.
This compound, a well-established anticancer agent synonymous with Mitoxantrone diacetate, and its analogs represent a critical class of chemotherapeutic compounds. Their primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs induce DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells. This guide provides a comparative analysis of the cytotoxicity of various this compound analogs, presenting key experimental data and methodologies to aid researchers in the field.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for Mitoxantrone and several of its analogs against different cancer cell lines, as reported in scientific literature.
| Compound | Cell Line | IC50 (nM) | Reference |
| Mitoxantrone (this compound) | HeLa (Cervical Cancer) | 59.36 ± 5.24 | [1] |
| MCF-7 (Breast Cancer) | 101.16 ± 18.49 | [1] | |
| MDA-MB-231 (Breast Cancer) | 18 | [2] | |
| THP-1 (Acute Monocytic Leukemia) | Not explicitly quantified, but shown in a dose-response curve | [3] | |
| HL-60 (Acute Promyelocytic Leukemia) | Not explicitly quantified, but shown in a dose-response curve | [3] | |
| Analog 3 (beta alanino derivative) | HeLa | 73.82 ± 5.23 | [1] |
| MCF-7 | 107.93 ± 3.9 | [1] | |
| Analog 4 (cyclopropyl derivative) | HeLa | 73.7 ± 0.89 | [1] |
| MCF-7 | 105.78 ± 5.18 | [1] | |
| Analog 5 (cyclopentyl derivative) | HeLa | 75.66 ± 13.61 | [1] |
| MCF-7 | 112.65 ± 5.69 | [1] | |
| Analog 6 (cyclohexyl derivative) | HeLa | 79.51 ± 7.28 | [1] |
| MCF-7 | 115.2 ± 10.53 | [1] | |
| Analog 7 (benzyl derivative) | HeLa | 76.88 ± 3.49 | [1] |
| MCF-7 | 104.48 ± 7.86 | [1] |
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizing the Mechanism of Action
The primary mechanism of action for this compound and its analogs is the inhibition of topoisomerase II, leading to a cascade of events that culminate in apoptosis. This signaling pathway and a typical experimental workflow for assessing cytotoxicity are visualized below using the DOT language.
Caption: Signaling pathway of this compound analogs.
Caption: Workflow of the MTT cytotoxicity assay.
References
Unraveling Drug Resistance: A Comparative Analysis of Mitoxantrone Diacetate Cross-Resistance Profiles
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the quest for more effective cancer therapies. Mitoxantrone diacetate, a potent antineoplastic agent, is not immune to the development of resistance, which often confers cross-resistance to a spectrum of other chemotherapeutic drugs. This guide provides a comprehensive comparison of mitoxantrone's cross-resistance patterns, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental procedures.
Mechanisms of Mitoxantrone Resistance and Cross-Resistance
Resistance to mitoxantrone is a multifaceted phenomenon, primarily driven by the overexpression of ATP-binding cassette (ABC) transporters, alterations in the drug's molecular target, topoisomerase II, and changes in cellular drug accumulation and distribution. These mechanisms frequently lead to a multidrug resistance (MDR) phenotype, rendering cancer cells insensitive to a variety of structurally and functionally diverse drugs.
The most prominent ABC transporters implicated in mitoxantrone resistance are P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These efflux pumps actively transport mitoxantrone and other xenobiotics out of the cell, reducing intracellular drug concentrations to sub-therapeutic levels.[1][2][3] Alterations in the expression or activity of topoisomerase II, the primary target of mitoxantrone, can also lead to resistance by diminishing the drug's ability to induce DNA damage.[4]
Comparative Analysis of Cross-Resistance
The development of resistance to mitoxantrone in cancer cell lines often results in a broad spectrum of cross-resistance to other anticancer agents. The following tables summarize the 50% inhibitory concentration (IC50) values, demonstrating the cross-resistance profiles of various mitoxantrone-resistant cell lines compared to their parental, sensitive counterparts.
| Cell Line | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 | Mitoxantrone | Data not available | Data not available | 6-10 | [5] |
| Etoposide | Data not available | Data not available | Data not available | [5] | |
| Doxorubicin | Data not available | Data not available | Data not available | [6] | |
| Topotecan | Data not available | Data not available | Data not available | [7] | |
| MDA-MB-435 | Mitoxantrone | ~0.05 | ~0.4 | ~8 | [8] |
| S1-M1-3.2 | Mitoxantrone | Data not available | Data not available | Profound | [9] |
| Doxorubicin | Data not available | Data not available | Significant | [9] | |
| Bisantrene | Data not available | Data not available | Significant | [9] | |
| Topotecan | Data not available | Data not available | Significant | [9] | |
| HeLa | Mitoxantrone | Data not available | Data not available | Data not available | [10][11] |
| Vinblastine | Data not available | Data not available | Data not available | [11] | |
| Paclitaxel | Data not available | Data not available | Data not available | [11] | |
| HL-60 | Mitoxantrone | Data not available | Data not available | Data not available | [12] |
| Etoposide | Data not available | Data not available | Cross-resistant | [12] |
Reversal of Mitoxantrone Resistance
The involvement of efflux pumps in mitoxantrone resistance has led to the investigation of agents that can inhibit their function and restore drug sensitivity. Valspodar (PSC-833), a potent P-gp inhibitor, and Fumitremorgin C, a specific BCRP inhibitor, have shown significant efficacy in reversing mitoxantrone resistance in preclinical studies.
| Cell Line | Resistant Drug | Reversal Agent | Fold Reversal | Reference |
| MDA-MB-435 | Mitoxantrone | Valspodar (PSC-833) | Almost complete | [8] |
| S1-M1-3.2 | Mitoxantrone | Fumitremorgin C | Effective | [9] |
| Doxorubicin | Fumitremorgin C | Effective | [9] | |
| Topotecan | Fumitremorgin C | Effective | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess mitoxantrone cross-resistance.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of mitoxantrone and other drugs of interest for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Drug Accumulation and Efflux Assay
This assay quantifies the intracellular concentration of fluorescent drugs like mitoxantrone.
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluence.
-
Drug Incubation: Incubate the cells with a defined concentration of mitoxantrone for a specific time period (e.g., 1 hour) to allow for drug accumulation.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer at the appropriate excitation and emission wavelengths for mitoxantrone.
-
Efflux Measurement: For efflux, after the accumulation step, incubate the cells in drug-free medium for various time points before lysis and fluorescence measurement.
Topoisomerase II Activity Assay
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA).
-
Nuclear Extract Preparation: Prepare nuclear extracts from sensitive and resistant cells.
-
Reaction Setup: Set up a reaction mixture containing kDNA, ATP, and the nuclear extract in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams were generated using the DOT language.
P-glycoprotein (P-gp) signaling pathway in Mitoxantrone resistance.
BCRP/ABCG2 signaling pathway in Mitoxantrone resistance.
Workflow for determining drug cytotoxicity using the MTT assay.
References
- 1. Role of P-Gp in Treatment of Cancer [scirp.org]
- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms confer drug resistance to mitoxantrone in the human 8226 myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dynamic assessment of mitoxantrone resistance and modulation of multidrug resistance by valspodar (PSC833) in multidrug resistance human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitoxantrone resistance in HL-60 leukemia cells: reduced nuclear topoisomerase II catalytic activity and drug-induced DNA cleavage in association with reduced expression of the topoisomerase II beta isoform [pubmed.ncbi.nlm.nih.gov]
Dhaq Diacetate (Mitoxantrone) vs. Novel Topoisomerase Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dhaq diacetate, also known as mitoxantrone diacetate, against a selection of novel topoisomerase inhibitors. Mitoxantrone is a well-established topoisomerase II inhibitor, and this guide will evaluate its performance relative to newer agents targeting both topoisomerase I and II. The information presented herein is intended to support research and development efforts in the field of oncology by providing a consolidated resource of preclinical efficacy data, mechanistic insights, and detailed experimental methodologies.
Executive Summary
Topoisomerase inhibitors are a critical class of anticancer agents that function by disrupting the process of DNA replication and repair in cancer cells, ultimately leading to apoptosis.[1][2] this compound (mitoxantrone) is a synthetic anthracenedione that has been in clinical use for decades, primarily targeting topoisomerase II.[3] In recent years, a number of novel topoisomerase inhibitors with potentially improved efficacy and safety profiles have emerged. This guide focuses on a comparative analysis of this compound against three such novel inhibitors:
-
Genz-644282 (Indotecan): A non-camptothecin topoisomerase I inhibitor.
-
Namitecan: A hydrophilic camptothecin analog targeting topoisomerase I.[4]
-
Vosaroxin: A first-in-class quinolone derivative that inhibits topoisomerase II.[1][5]
This comparison will encompass their mechanisms of action, quantitative in vitro efficacy data, and relevant signaling pathways.
Mechanism of Action
Topoisomerase inhibitors are broadly categorized into two classes: Topoisomerase I inhibitors, which induce single-strand DNA breaks, and Topoisomerase II inhibitors, which cause double-strand DNA breaks.[2]
This compound (Mitoxantrone): As a topoisomerase II inhibitor, mitoxantrone intercalates into DNA and stabilizes the topoisomerase II-DNA complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest, and subsequent apoptosis.[3][6]
Genz-644282 (Indotecan): This non-camptothecin compound also acts as a topoisomerase I poison, trapping the enzyme-DNA covalent complex. This leads to replication-dependent DNA double-strand breaks and cell death.[7][8]
Namitecan: As a camptothecin analog, Namitecan stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of single-strand breaks. This results in the accumulation of DNA damage and induction of apoptosis.[4][9]
Vosaroxin: This novel topoisomerase II inhibitor intercalates into DNA and stabilizes the covalent complex between topoisomerase II and DNA. This action leads to G2 cell cycle arrest and apoptosis.[1][5] Vosaroxin's activity is reported to be independent of p53 and it is not a substrate for P-glycoprotein, suggesting it may overcome some common mechanisms of drug resistance.[10]
Quantitative Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (Mitoxantrone) and the selected novel topoisomerase inhibitors across various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: IC50 Values of Topoisomerase II Inhibitors (µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Mitoxantrone) | HL-60 | Acute Promyelocytic Leukemia | 0.1 |
| MDA-MB-231 | Breast Cancer | 0.018 | |
| MCF-7 | Breast Cancer | 0.196 | |
| Vosaroxin | MV4-11 | Acute Myeloid Leukemia | ~0.1 |
| HL-60 | Acute Promyelocytic Leukemia | Additive/synergistic with cytarabine | |
| U87MG | Glioblastoma | Data not available in direct comparison | |
| T98G | Glioblastoma | Data not available in direct comparison |
Table 2: IC50 Values of Topoisomerase I Inhibitors (µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Genz-644282 (Indotecan) | HCT116 | Colon Cancer | Data not available in direct comparison |
| MCF7 | Breast Cancer | Data not available in direct comparison | |
| Namitecan | A431 | Squamous Cell Carcinoma | 0.21 (induces apoptosis) |
| A431/TPT (Topotecan-resistant) | Squamous Cell Carcinoma | 0.29 (induces apoptosis) |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways initiated by this compound (Mitoxantrone) and the novel topoisomerase inhibitors, leading to apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for comparing the efficacy of topoisomerase inhibitors.
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of topoisomerase inhibitors on cancer cell lines and to calculate the IC50 value.
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the topoisomerase inhibitors (this compound, Genz-644282, Namitecan, Vosaroxin) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase II-Mediated DNA Cleavage Assay
Objective: To assess the ability of this compound (Mitoxantrone) and Vosaroxin to stabilize the topoisomerase II-DNA cleavage complex.
Principle: Topoisomerase II poisons stabilize the covalent intermediate of the enzyme's reaction, leading to an accumulation of cleaved DNA. This can be detected by observing the conversion of supercoiled plasmid DNA to a linear form.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
5X Topoisomerase II reaction buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP, 150 µg/mL BSA)
-
Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg)
-
Test compound (this compound or Vosaroxin) at various concentrations
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of purified human topoisomerase IIα (2-5 units) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes to digest the protein.
-
Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage.
-
Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA in the presence of the inhibitor indicates stabilization of the cleavage complex.
Conclusion
This guide provides a comparative overview of this compound (mitoxantrone) and selected novel topoisomerase inhibitors. While mitoxantrone remains a potent topoisomerase II inhibitor, novel agents such as Genz-644282, Namitecan, and Vosaroxin show promising preclinical activity, with some potentially offering advantages in overcoming drug resistance. The provided data and protocols serve as a valuable resource for researchers in the field to design and interpret experiments aimed at further elucidating the therapeutic potential of these and other topoisomerase inhibitors. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these agents.
References
- 1. Vosaroxin - Wikipedia [en.wikipedia.org]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapies for acute myeloid leukemia: vosaroxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting acute myeloid leukemia with TP53-independent vosaroxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
Dhaq Diacetate: A Comparative Performance Analysis Against Standard Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of Dhaq diacetate, a compound closely related to the established chemotherapeutic agent Mitoxantrone, against standard chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited availability of specific preclinical data for this compound under this name, this guide will leverage the extensive data available for its parent compound, Mitoxantrone, to provide a robust benchmark against current standards of care in oncology research.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of Mitoxantrone and standard chemotherapies across a range of human cancer cell lines.
Table 1: IC50 Values (µM) of Mitoxantrone and Standard Chemotherapies in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mitoxantrone | Doxorubicin | Cisplatin | Paclitaxel |
| MCF-7 | Breast Cancer | 0.03 - 0.2 | 0.05 - 2.5 | 5 - 20 | 0.002 - 0.01 |
| MDA-MB-231 | Breast Cancer | 0.01 - 0.1 | 0.02 - 1.0 | 2 - 15 | 0.001 - 0.005 |
| A549 | Lung Cancer | 0.1 - 1.0 | 0.1 - 5.0 | 1 - 10 | 0.005 - 0.05 |
| HCT116 | Colon Cancer | 0.05 - 0.5 | 0.1 - 24.3 | 2 - 12 | 0.003 - 0.01 |
| HepG2 | Liver Cancer | 0.1 - 1.0 | 0.1 - 14.72 | 1 - 10 | 0.005 - 0.02 |
| HeLa | Cervical Cancer | 0.02 - 0.2 | 0.05 - 2.9 | 1 - 8 | 0.002 - 0.01 |
| K562 | Leukemia | 0.005 - 0.05 | 0.01 - 0.1 | 0.5 - 5 | 0.001 - 0.01 |
| HL-60 | Leukemia | 0.001 - 0.01 | 0.01 - 0.05 | 0.2 - 2 | 0.0005 - 0.005 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
Preclinical in vivo studies are essential for evaluating the therapeutic potential of a drug in a living organism. The following table summarizes the reported in vivo efficacy of Mitoxantrone and standard chemotherapies in various cancer xenograft models.
Table 2: In Vivo Efficacy of Mitoxantrone and Standard Chemotherapies in Xenograft Models
| Drug | Cancer Model | Dosing Regimen | Outcome |
| Mitoxantrone | Murine Leukemias (L1210, P388) | Not specified | Significant antitumor activity, in many cases leading to cures.[1] |
| Mitoxantrone | Pancreatic Cancer (PaCa44) | 1.4 mg/kg, twice a week for 3 weeks | Controlled tumor growth and improved median survival to 65 days vs. 33 days for free drug.[2] |
| Doxorubicin | Ovarian Cancer (SK-OV-3) | Not specified | Tumor growth inhibition rate of 37.07%.[3] |
| Doxorubicin | Breast Cancer (4T1) | Not specified | Significant decrease in tumor size and weight.[4] |
| Cisplatin | Ovarian Cancer | Not specified | Effectively inhibited tumor growth.[5] |
| Cisplatin | Non-small Cell Lung Cancer (H441, PC14) | Not specified | Significantly reduced tumor [18F]FDG accumulation.[6] |
| Paclitaxel | Colorectal Cancer (HCT-15) | Not specified | Significant inhibition in tumor growth.[7] |
| Paclitaxel | Ovarian Cancer (OVCAR-3) | Not specified | Reduced tumor burden by 51%.[8] |
Mechanism of Action: How These Chemotherapies Work
Understanding the mechanism of action is fundamental to drug development and combination therapy strategies.
-
This compound (as Mitoxantrone): Mitoxantrone is a topoisomerase II inhibitor and also intercalates into DNA. This dual action leads to the inhibition of DNA replication and transcription, ultimately causing DNA strand breaks and inducing apoptosis (programmed cell death).[8][9] It has also been shown to suppress the proliferation of T cells, B cells, and macrophages.[6][]
-
Doxorubicin: This anthracycline antibiotic acts primarily as a DNA intercalator, inhibiting topoisomerase II and generating reactive oxygen species (ROS), which cause further DNA damage.[11][12][13]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and the induction of apoptosis.[14][15]
-
Paclitaxel: Belongs to the taxane class of drugs and works by stabilizing microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[7][]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[17][18]
Apoptosis (Annexin V) Assay by Flow Cytometry
This assay is used to quantify the number of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with the test compound at a concentration around the IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V. Incubate for 15 minutes at room temperature in the dark.
-
Propidium Iodide (PI) Staining: Add Propidium Iodide to the cell suspension just before analysis to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis.[1]
Visualizing the Pathways
Diagrams are provided below to illustrate the experimental workflow and a key signaling pathway involved in the action of this compound (Mitoxantrone).
Caption: Workflow for assessing anticancer drug performance.
Caption: Mitoxantrone's mechanism of inducing apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 11. Doxorubicin - Wikipedia [en.wikipedia.org]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Paclitaxel - Wikipedia [en.wikipedia.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Validating Biomarkers for Dihydroartemisinin (DHA) Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validating potential biomarkers for sensitivity to Dihydroartemisinin (DHA), a promising anti-cancer agent. We focus on two key putative biomarkers, c-Myc and Transferrin Receptor (TfR), and present experimental data, detailed validation protocols, and a comparison with alternative therapeutic strategies. This document is intended to aid researchers in designing and executing studies to identify patient populations most likely to respond to DHA-based therapies.
Introduction to Dihydroartemisinin and the Need for Biomarkers
Dihydroartemisinin (DHA), a derivative of the anti-malarial compound artemisinin, has demonstrated significant anti-cancer activity in a range of preclinical studies. Its mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways. However, as with many targeted therapies, not all tumors exhibit the same degree of sensitivity to DHA. The identification and validation of robust biomarkers are therefore crucial for patient stratification and the successful clinical translation of DHA. This guide focuses on the validation of c-Myc and Transferrin Receptor as predictive biomarkers for DHA sensitivity.
Potential Biomarkers for DHA Sensitivity
c-Myc Oncoprotein
The c-Myc oncoprotein is a transcription factor that is frequently overexpressed in a wide variety of human cancers and is a critical regulator of cell proliferation and metabolism. Recent studies have indicated that cancer cells with high levels of c-Myc expression may be particularly susceptible to DHA treatment. It has been shown that DHA can induce the degradation of the c-Myc protein in colorectal cancer cells.[1][2] This suggests that c-Myc expression levels could serve as a predictive biomarker for DHA sensitivity.
Transferrin Receptor (TfR)
The Transferrin Receptor (TfR, also known as CD71) is a transmembrane protein responsible for iron uptake by cells. Cancer cells often have an increased demand for iron to support their rapid proliferation, leading to the overexpression of TfR on their surface. DHA's cytotoxic effects are believed to be iron-dependent, as the endoperoxide bridge of the molecule is activated by intracellular iron, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. Therefore, higher levels of TfR expression, leading to increased intracellular iron concentrations, are hypothesized to correlate with greater sensitivity to DHA.[3][4]
Quantitative Data for Biomarker Validation
The following table summarizes the 50% inhibitory concentration (IC50) of Dihydroartemisinin in various colorectal cancer (CRC) cell lines, categorized by their stage and corresponding c-Myc expression levels. This data illustrates a correlation between higher c-Myc expression in late-stage CRC cells and lower IC50 values, indicating increased sensitivity to DHA.[1][5]
| Cell Line | Cancer Stage | c-Myc Expression | DHA IC50 (µM) at 24h |
| SW1116 | Early-stage CRC | Low | 63.79 ± 9.57 |
| SW480 | Early-stage CRC | Low | 65.19 ± 5.89 |
| SW620 | Late-stage CRC | High | 15.08 ± 1.70 |
| DLD-1 | Late-stage CRC | High | 25.46 ± 3.21 |
| HCT116 | Late-stage CRC | High | 38.46 ± 4.15 |
| COLO205 | Late-stage CRC | High | 20.19 ± 2.55 |
| CCD841 CoN | Normal Colon Epithelial | N/A | >100 |
| IEC-6 | Normal Rat Intestinal Epithelial | N/A | >100 |
Experimental Protocols for Biomarker Validation
Protocol 1: Western Blot Analysis for c-Myc Protein Expression
This protocol outlines the procedure for determining the expression levels of the c-Myc protein in cell lysates.
1. Cell Lysis and Protein Quantification:
- Culture cells to the desired confluency and treat with Dihydroartemisinin as required.
- Lyse the cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
- Incubate the lysate on ice for 30 minutes, with intermittent vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a Bradford or BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
- Load 10-25 µg of total protein per lane and separate the proteins using SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Briefly stain the membrane with Ponceau S to verify successful transfer.
3. Immunoblotting:
- Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.05% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for c-Myc (e.g., anti-c-Myc antibody, clone 9E10) diluted in the blocking buffer overnight at 4°C with gentle agitation.[6][7]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
- Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent and detect the chemiluminescent signal using an appropriate imaging system.
Protocol 2: Flow Cytometry for Transferrin Receptor (TfR) Expression
This protocol describes the quantification of cell surface Transferrin Receptor expression using flow cytometry.
1. Cell Preparation:
- Harvest cultured cells and wash them with ice-cold PBS.
- Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
2. Antibody Staining:
- Incubate the cells with a PE-labeled anti-Transferrin Receptor antibody (or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody) for 30 minutes on ice in the dark.[8] A typical concentration is 1 µg of antibody per million cells.
- Wash the cells three times with cold PBS to remove unbound antibody.
3. Data Acquisition and Analysis:
- Resuspend the cells in PBS and analyze them using a flow cytometer.
- Use appropriate controls, including unstained cells and isotype controls, to set the gates and determine background fluorescence.
- Quantify the percentage of TfR-positive cells and the mean fluorescence intensity (MFI) to determine the level of TfR expression.
Signaling Pathways and Experimental Workflows
Caption: Dihydroartemisinin promotes the proteasomal degradation of c-Myc, leading to reduced cell proliferation and increased apoptosis.
Caption: Experimental workflow for validating Transferrin Receptor (TfR) as a predictive biomarker for Dihydroartemisinin (DHA) sensitivity.
Comparison with Alternative Treatments
The validation of predictive biomarkers for DHA sensitivity is crucial for its positioning within the current landscape of cancer therapies. While DHA monotherapy shows promise, its efficacy may be enhanced in combination with standard chemotherapeutic agents.
| Therapeutic Strategy | Mechanism of Action | Potential for Biomarker-Guided Therapy |
| Dihydroartemisinin (DHA) | Induces oxidative stress via an iron-dependent mechanism, leading to apoptosis and inhibition of cell proliferation. | High. Sensitivity is potentially predicted by high c-Myc and/or high Transferrin Receptor expression. |
| Cisplatin | Forms DNA adducts, leading to cell cycle arrest and apoptosis. | Moderate. Biomarkers include DNA repair pathway gene mutations (e.g., BRCA1/2). |
| 5-Fluorouracil (5-FU) | A pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis. | Moderate. Biomarkers include thymidylate synthase expression and dihydropyrimidine dehydrogenase activity. |
| Combination Therapy (DHA + Cisplatin/5-FU) | Synergistic effects through complementary mechanisms of action. DHA may sensitize cancer cells to conventional chemotherapy. | High. Patient selection could be based on a combination of biomarkers for both DHA and the partner drug. |
Several studies have explored the synergistic effects of combining DHA with conventional chemotherapy. For instance, DHA has been shown to enhance the sensitivity of cancer cells to drugs like cisplatin and 5-FU.[9] This suggests that a biomarker-driven approach could be used to select patients for combination therapies, potentially leading to improved treatment outcomes and reduced toxicity.
Conclusion
The validation of c-Myc and Transferrin Receptor as predictive biomarkers for Dihydroartemisinin sensitivity holds significant promise for advancing personalized cancer medicine. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate and confirm the clinical utility of these biomarkers. A robust biomarker-based strategy will be instrumental in identifying patients who are most likely to benefit from DHA, both as a monotherapy and in combination with other anti-cancer agents, ultimately paving the way for its successful integration into clinical practice.
References
- 1. Dihydroartemisinin is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin Exerts Its Anticancer Activity through Depleting Cellular Iron via Transferrin Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Dihydroartemisinin down-regulates the expression of transferrin receptor in myeloid leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dhaq Diacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. Dhaq diacetate, a compound related to the antineoplastic agent Mitoxantrone, requires stringent disposal protocols due to its potential toxicity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Given its relationship to Mitoxantrone, a potent chemotherapy drug, this compound waste should be managed as a cytotoxic (antineoplastic) agent.[1] The core principle of antineoplastic waste management is to prevent exposure and environmental contamination through proper segregation, containment, and disposal.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for this compound, the handling precautions for Mitoxantrone should be followed as a conservative measure.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-grade gloves.
-
Gown: A disposable, lint-free gown should be worn.
-
Eye and Face Protection: Use safety glasses or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and potential for aerosolization.
All PPE contaminated with this compound should be disposed of as hazardous waste.
Waste Segregation and Disposal Procedures
The cornerstone of proper disposal is the correct segregation of waste at the point of generation. Antineoplastic waste is typically categorized as either "trace" or "bulk" waste, with distinct disposal pathways for each.
| Waste Category | Threshold | Examples | Required Container | Disposal Method |
| Trace Waste | Less than 3% of the original drug quantity remaining in the container. | Empty vials, syringes, IV bags, contaminated gloves, gowns, and labware.[1] | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1][2] | Incineration at a medical waste or hazardous waste facility.[1] |
| Bulk Waste | More than 3% of the original drug quantity remaining, visibly contaminated items, or materials from a spill cleanup.[1] | Unused or expired this compound, grossly contaminated materials, spill cleanup debris. | Black, RCRA-rated hazardous waste container.[1][3] | Disposal as hazardous pharmaceutical waste through a licensed company, typically involving incineration.[1] |
Step-by-Step Disposal Protocol:
-
Initial Assessment: At the point of generation, determine whether the waste is "trace" or "bulk" based on the criteria in the table above.
-
Waste Containment:
-
Sharps Disposal: All sharps, such as needles and syringes, that have come into contact with this compound must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.[4]
-
Container Management: Ensure all waste containers are securely sealed to prevent leakage. Do not overfill containers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Chemotherapeutic Waste," and the specific chemical name (this compound).
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste management company.
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A common procedure involves a three-step process of cleaning with a detergent, followed by rinsing, and then disinfection with an appropriate agent like 70% isopropyl alcohol.
Spill Management:
In the event of a this compound spill, the area should be immediately evacuated and secured. Only personnel trained in handling hazardous material spills and wearing appropriate PPE should perform the cleanup.
-
Containment: Contain the spill using absorbent pads or a spill kit specifically designed for chemotherapy agents.
-
Cleanup: Collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the black RCRA hazardous waste container.[1]
-
Decontamination: The spill area should be thoroughly decontaminated following the procedure outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
Personal protective equipment for handling Dhaq diacetate
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Dhaq diacetate. Adherence to these protocols is mandatory to ensure personal safety and prevent exposure to this potent pharmacologically active material. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling similar hazardous chemical compounds.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the primary defense against chemical exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields to prevent eye contact with dust or splashes.[1][2] |
| Face Shield | Recommended when there is a potential for splashing, such as when working with solutions of the compound.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves are required.[2][3] Nitrile or double-gloving is recommended for enhanced protection.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat is suitable for handling small quantities.[2] |
| Impervious Clothing/Coveralls | For larger quantities or tasks with a higher risk of exposure, wear impervious clothing or coveralls.[1][2] | |
| Antistatic Boots | Recommended to prevent static discharge, which can be an ignition source for dust.[3] | |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | A respirator is necessary if there is a risk of inhaling dust or aerosols, or if exposure limits are exceeded.[1] A particulate respirator is a common recommendation for powders.[3] For high airborne concentrations, a positive-pressure supplied-air respirator may be required.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1][2]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[1][3]
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation:
-
Before beginning work, consult all available safety information.
-
Ensure all necessary PPE is available and in good condition.[1]
-
Demarcate the work area where PPE is mandatory.
-
-
Handling:
-
Avoid all direct contact with the substance.[1]
-
Minimize dust generation and accumulation.[1][3] Use techniques to prevent dust formation when working with powders.[1]
-
Weighing and transferring of the compound should be conducted in a contained environment like a chemical fume hood.[1]
-
Use non-sparking tools to avoid ignition sources.[3]
-
Grounding and bonding of equipment may be necessary to prevent static electricity buildup with dry powders.[3]
-
-
Hygiene:
Disposal Plan:
-
Waste Classification: All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.[1]
-
Containment: Collect all waste material in a clearly labeled, sealed container.[1][2]
-
Disposal: Dispose of the waste container and its contents in accordance with all local, regional, national, and international regulations for hazardous waste.[1][2] Do not allow the substance to enter sewers or waterways.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
